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6-Chloro-1-fluoronaphthalene

Cat. No.: B11908555
M. Wt: 180.60 g/mol
InChI Key: ZWKOYTLOWDTOTD-UHFFFAOYSA-N
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Description

Significance of Halogenated Naphthalenes in Modern Organic Chemistry

Halogenated aromatic compounds are pivotal intermediates in the creation of complex organic molecules. scirp.org They are instrumental in the formation of organometallic reagents and are key participants in transition metal-catalyzed coupling reactions. scirp.org The specific halogen and its position on the naphthalene (B1677914) ring dictate the compound's reactivity towards various chemical transformations. For instance, naphthalene itself undergoes halogenation with chlorine or bromine to produce halogenated naphthalenes, which act as precursors for a multitude of derivatives. numberanalytics.com These derivatives find applications as flame retardants, dielectric fluids, and antifungal agents. chromatographyonline.com

The stability of many halogenated organic compounds contributes to their persistence in the environment, a characteristic that has led to both their utility and scrutiny. chromatographyonline.com From a synthetic standpoint, the carbon-halogen bond provides a reactive handle for introducing other functional groups through nucleophilic substitution or metal-catalyzed cross-coupling reactions. This versatility makes halogenated naphthalenes valuable building blocks in the construction of more complex molecular architectures.

Research Landscape of Dihalogentated Naphthalene Derivatives

The study of dihalogenated naphthalene derivatives is a dynamic area of research, driven by the need for novel materials and bioactive molecules. The specific combination and positioning of two different halogen atoms on the naphthalene scaffold, as seen in compounds like 6-Chloro-1-fluoronaphthalene, offer fine-tuning of the molecule's properties. Research in this area often focuses on the synthesis of these specific isomers and the exploration of their unique reactivity. For example, the synthesis of halogenated naphthalene derivatives can be achieved through methods like the benzannulation of haloalkynes. northwestern.edu

Furthermore, the electroreduction of halogenated naphthalene derivatives has been a subject of study to understand their reaction mechanisms, which can involve the dissociation of the carbon-halogen bond upon electron uptake. researchgate.net The development of efficient synthetic protocols for producing specific isomers in high purity is a significant challenge and an active area of investigation. This is particularly important when these compounds are used as starting materials for pharmaceuticals, where even small impurities of other isomers can be problematic. google.com

Positioning this compound within Current Chemical Research Paradigms

This compound (CAS No. 904923-95-1) is a dihalogenated naphthalene derivative that embodies the synthetic challenges and potential applications characteristic of this class of compounds. chemicalbook.com Its structure, featuring both a chlorine and a fluorine atom at specific positions on the naphthalene ring, makes it a subject of interest for researchers exploring structure-property relationships.

The presence of two different halogens offers distinct reactivity profiles. The carbon-chlorine bond is generally more susceptible to cleavage in certain reactions compared to the more robust carbon-fluorine bond. This differential reactivity can be exploited in sequential chemical transformations, allowing for the selective introduction of different functional groups at the 1- and 6-positions.

While specific research applications for this compound are not extensively detailed in publicly available literature, its structural similarity to other halogenated naphthalenes used as intermediates in agrochemicals, pharmaceuticals, and material science suggests its potential in these areas. For instance, the related compound 1-fluoronaphthalene (B124137) is a key starting material for the synthesis of the antidepressant duloxetine. google.comalfa-chemistry.com The introduction of a chlorine atom could modulate the biological activity or physical properties of such derivatives.

Below is a table summarizing the basic properties of this compound and its parent monochlorinated and monofluoriated analogues.

PropertyThis compound1-Chloronaphthalene (B1664548)1-Fluoronaphthalene
CAS Number 904923-95-1 chemicalbook.com90-13-1 wikipedia.org321-38-0 wikipedia.org
Molecular Formula C10H6ClF chemicalbook.comC10H7Cl wikipedia.orgC10H7F wikipedia.org
Molecular Weight 180.61 g/mol chemicalbook.com162.62 g/mol wikipedia.org146.16 g/mol
Boiling Point Not available263 °C wikipedia.org215 °C wikipedia.org
Melting Point Not available-20 °C wikipedia.org-13 °C wikipedia.org

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H6ClF B11908555 6-Chloro-1-fluoronaphthalene

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C10H6ClF

Molecular Weight

180.60 g/mol

IUPAC Name

6-chloro-1-fluoronaphthalene

InChI

InChI=1S/C10H6ClF/c11-8-4-5-9-7(6-8)2-1-3-10(9)12/h1-6H

InChI Key

ZWKOYTLOWDTOTD-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=CC(=C2)Cl)C(=C1)F

Origin of Product

United States

Synthetic Methodologies and Route Design for 6 Chloro 1 Fluoronaphthalene

Regioselective Synthesis of Chloro- and Fluoro-substituted Naphthalenes

Achieving regioselectivity in the synthesis of halogenated naphthalenes is a significant challenge due to the multiple available positions for substitution on the fused-ring system. Traditional electrophilic aromatic substitution reactions on unsubstituted naphthalene (B1677914) can lead to mixtures of isomers. researchgate.net Consequently, modern synthetic strategies focus on methods that provide predictable and high-yielding access to specific isomers.

One powerful approach is the benzannulation of haloalkynes, which allows for the controlled assembly of the naphthalene core with predefined halogen substitution patterns. researchgate.netnih.gov This method has been shown to produce a wide array of polyheterohalogenated naphthalenes with excellent regioselectivity, often proven by single-crystal X-ray diffraction. researchgate.netnih.gov The modularity of this strategy makes complex aromatic systems, which are poised for further derivatization through cross-coupling reactions, readily accessible. researchgate.net

Directed Halogenation Approaches for Naphthalene Scaffolds

To overcome the selectivity challenges of direct halogenation, chemists often employ directing groups that guide the electrophile to a specific position. The carbonyl group, for instance, can serve as a versatile directing group for C-H activation reactions on the naphthalene scaffold. anr.fr Palladium-catalyzed C-H halogenation of 1-naphthaldehydes has been shown to exhibit C8-regioselectivity. researchgate.net This selectivity can be switched to the C2-position by converting the aldehyde to an aromatic imine intermediate, demonstrating the power of directing groups in controlling the reaction outcome. researchgate.net These regioselective halogenations provide key building blocks for accessing the skeletons of polycyclic natural products. researchgate.netanr.fr

Another example involves the use of manganese complexes to mimic the action of chloroperoxidase enzymes for selective aromatic halogenation. rsc.org Studies using naphthalene derivatives have shown that in the presence of chloride or bromide ions, halogenated products are formed preferentially. rsc.org

Strategies for Orthogonal Placement of Halogen Substituents

Orthogonal placement refers to the selective introduction of different halogen atoms at distinct sites on the naphthalene ring. This can be achieved through multi-step synthetic sequences where the reactivity of the substrate is carefully controlled at each stage. For example, a brominated naphthalene derivative can be synthesized and then subjected to a subsequent, different halogenation reaction where the existing bromo group influences the position of the incoming halogen. cardiff.ac.uk

In the context of supramolecular chemistry, non-covalent interactions like halogen bonding can be used to direct the assembly of molecules in a specific, orthogonal arrangement. rsc.org For instance, molecules containing both a halogen bond donor (like a bromine atom) and an acceptor can self-assemble via orthogonal N⋯Br halogen bonding. rsc.org While primarily used for crystal engineering and materials science, the principles of directional bonding are fundamental to designing selective reactions. In a synthetic context, this translates to leveraging the distinct electronic properties and steric environments created by one halogen to direct the introduction of a second, different halogen.

Precursor-Based Synthetic Pathways for 6-Chloro-1-fluoronaphthalene

The most direct routes to this compound involve the modification of a pre-existing, suitably substituted naphthalene precursor. Starting with a molecule that already contains one of the required halogens in the correct position simplifies the synthesis by reducing the number of potential isomers in subsequent steps.

Synthesis from Fluoronaphthalene Derivatives (e.g., 1-Fluoronaphthalene)

1-Fluoronaphthalene (B124137) is a key intermediate in the synthesis of various pharmaceutical compounds. wikipedia.orgmedchemexpress.comchemicalbook.in Its synthesis and subsequent functionalization are well-documented. Starting with 1-fluoronaphthalene, the challenge lies in introducing a chlorine atom specifically at the C-6 position. Direct electrophilic chlorination of 1-fluoronaphthalene is one possible route, though control of regioselectivity can be difficult. The fluorine atom is an ortho-, para-director, but it deactivates the ring towards electrophilic attack. This would likely lead to a mixture of chlorinated products.

A more controlled approach involves starting with a 1-fluoronaphthalene derivative that has a functional group at the 6-position, which can then be converted to a chloro group.

Diazotization of aromatic primary amines is a cornerstone of aromatic chemistry, providing a versatile pathway to a wide range of substituted arenes via diazonium salts. accessscience.comorganic-chemistry.org The Schiemann reaction (for fluorine) and the Sandmeyer reaction (for chlorine and bromine) are classic examples of halogen exchange via diazonium intermediates.

The industrial preparation of 1-fluoronaphthalene itself heavily relies on this chemistry, starting from 1-naphthylamine. google.comgoogle.comgoogle.comchemdad.com The process involves the diazotization of the amine with a nitrite (B80452) source in an acidic medium, followed by the introduction of a non-nucleophilic counterion like tetrafluoroborate (B81430) (BF₄⁻) or hexafluorophosphate (B91526) (PF₆⁻). google.com The resulting diazonium salt is then thermally decomposed to yield 1-fluoronaphthalene. google.comgoogle.com

A plausible and highly regioselective route to This compound would adapt this established methodology. Two potential pathways starting from different precursors are:

Starting from 1-Fluoro-6-naphthylamine: This precursor would undergo diazotization, followed by a Sandmeyer reaction using a copper(I) chloride source to replace the diazonium group with a chlorine atom.

Starting from 6-Chloro-1-naphthylamine: This precursor would undergo diazotization, followed by a Schiemann-type reaction where the diazonium salt is converted to an aryl tetrafluoroborate salt, which upon heating, yields the desired 1-fluoro product.

The general steps for these diazotization-based syntheses are summarized in the table below.

StepReaction TypeReagentsIntermediate/ProductReference
1DiazotizationPrimary aromatic amine (e.g., 1-naphthylamine), NaNO₂, strong acid (e.g., HCl)Diazonium salt solution organic-chemistry.orggoogle.comchemdad.com
2Anion ExchangeDiazonium salt solution, HBF₄ or HPF₆Diazonium tetrafluoroborate or hexafluorophosphate salt google.comgoogle.com
3Thermal Decomposition (Schiemann)HeatFluoroaromatic compound (e.g., 1-Fluoronaphthalene) google.comgoogle.com
3aHalogen Exchange (Sandmeyer)Diazonium salt solution, CuClChloroaromatic compound canada.ca

This table presents a generalized pathway. The specific synthesis of this compound would require an appropriately substituted aminonaphthalene precursor.

Beyond diazotization, other functionalization methods can be applied to fluoronaphthalene precursors. For instance, organometallic intermediates offer a route to further substitution. Milling 1-fluoronaphthalene with magnesium metal can produce the corresponding Grignard reagent. mdpi.comsemanticscholar.org This intermediate could then, in principle, be reacted with a chlorinating agent.

Catalytic C-F bond activation is an emerging field that could provide new pathways. While C-F bonds are notoriously strong, certain transition metal complexes can catalyze their functionalization. researchgate.netkyoto-u.ac.jp For example, aluminum-rhodium complexes have been shown to catalyze the carboxylation of 1-fluoronaphthalene. kyoto-u.ac.jp Adapting such catalytic systems for chlorination could represent a future synthetic strategy.

Diazotization and Halogen Exchange Reactions

Introduction of the Chlorine Moiety

The introduction of a chlorine atom at the C6 position of a 1-fluoronaphthalene scaffold is a challenging yet feasible transformation. Direct electrophilic chlorination of 1-fluoronaphthalene would likely yield a mixture of isomers, as the fluorine atom directs incoming electrophiles to the ortho and para positions (C2, C4, and C5). To achieve the desired C6 substitution, a more nuanced approach is required, often involving directing groups or starting with a pre-functionalized precursor.

One potential strategy involves the Friedel-Crafts acylation of 1-chloronaphthalene (B1664548) to introduce a carbonyl group that can then be used to direct further substitutions or be transformed in subsequent steps. cdnsciencepub.com For instance, the acylation of 1-chloronaphthalene can produce 4-chloro-1-acetonaphthone, which can be a precursor for more complex derivatives. cdnsciencepub.com A similar multi-step sequence starting from 1-fluoronaphthalene could be envisioned.

Alternatively, a process could begin with a naphthalene derivative where a different functional group, such as an amine or hydroxyl group, is already present at the C1 or C6 position. This group can direct the chlorination to the desired position before being converted into the target fluorine atom or removed. Electrophilic aromatic substitution reactions, such as chlorination, are standard in naphthalene chemistry, typically proceeding readily, sometimes even without a catalyst. smolecule.com

Catalytic and Chemoenzymatic Approaches in Halogenated Naphthalene Synthesis

Modern synthetic chemistry offers a powerful toolkit of catalytic methods that provide high selectivity and efficiency. These approaches, utilizing transition metals or enzymes, are highly relevant for the construction of complex molecules like this compound.

Transition Metal-Mediated Carbon-Halogen Bond Formation and Functionalization

Transition metal catalysis is a cornerstone of modern organic synthesis, enabling the formation of carbon-halogen bonds with remarkable precision.

Palladium-catalyzed cross-coupling reactions are powerful methods for forming carbon-carbon and carbon-heteroatom bonds. rsc.org These reactions are instrumental in synthesizing unsymmetrical biaryl derivatives and could be adapted for the synthesis of this compound. mdpi.com The Suzuki-Miyaura coupling, for example, involves the reaction of an organoboron compound with an aryl halide. mdpi.comacs.org

A plausible route could involve the synthesis of a 1-fluoro-6-naphthaleneboronic acid derivative, which would then be subjected to a palladium-catalyzed coupling reaction with a suitable chlorinating agent. Conversely, a 1-fluoro-6-halonaphthalene (where the halogen is bromine or iodine) could be coupled with a chloride source. Palladium complexes featuring N-heterocyclic carbene (NHC) ligands have shown high efficacy in activating inert chemical bonds, including aryl-chlorine (C-Cl) bonds, making such transformations feasible. chemrxiv.org

Table 1: Examples of Palladium-Catalyzed Cross-Coupling Reactions

Reaction TypeSubstratesCatalyst System (Typical)Key FeatureReference
Suzuki-Miyaura CouplingArylboronic acid + Aryl halidePd(0) complex (e.g., Pd(PPh₃)₄), BaseForms C-C bonds; adaptable for C-Cl bond formation. mdpi.comacs.org
Stille CouplingOrganostannane + Aryl halidePd(0) catalystTolerates numerous functional groups. mdpi.com
C-Cl Bond ActivationChloroarenesPd-NHC complexesActivates inert C-Cl bonds for coupling. chemrxiv.org

Copper-mediated fluorination has emerged as a valuable and cost-effective alternative to palladium-based methods for constructing aryl-fluorine bonds. rsc.org These reactions are particularly relevant for a synthetic strategy that begins with a 6-chloronaphthalene precursor. For example, starting from 6-chloro-2-naphthylamine, a Sandmeyer-type reaction could be employed. This would involve diazotization of the amine followed by a copper-catalyzed decomposition of the resulting diazonium salt in the presence of a fluoride (B91410) source.

More recent advancements involve the copper-mediated radiofluorination (CMRF) of organoboron precursors, which has become a preferred method for creating aromatic C-¹⁸F bonds for applications like Positron Emission Tomography (PET). nih.gov A method for the direct conversion of arylboronate esters to aryl fluorides using a copper(I) source and a silver(I) fluoride source under mild conditions has been reported. nih.gov Mechanistic studies suggest the reaction proceeds through a copper(III)-fluoride complex. nih.gov This approach could be applied to a 6-chloronaphthaleneboronate ester to yield the final product.

Table 2: Copper-Mediated Fluorination Approaches

Precursor TypeReagents (Typical)Key IntermediateSignificanceReference
Arylboronate EstersCu(I) or Cu(II) salt, Fluoride source (e.g., KF)Aryl-copper(III)-fluoride complexMild conditions, applicable to complex molecules. nih.govnih.gov
Aryl Diazonium SaltsCopper catalyst, Fluoride source-Classic transformation (Balz-Schiemann type). google.com

Indium(III) salts are effective Lewis acid catalysts for a variety of organic transformations, including cyclization reactions to form complex aromatic systems. uc.ptresearchgate.netresearchgate.net Indium triflate, In(OTf)₃, has been shown to efficiently catalyze the cyclization of aromatic 5-enynamides to produce 2-aminonaphthalenes. 140.122.64 This methodology involves the generation of a reactive keteniminium ion intermediate, which triggers the ring-forming cascade. 140.122.64

While a direct application to form this compound is not documented, a synthetic route could be designed where acyclic precursors, already containing the necessary chloro and fluoro substituents, are subjected to an indium-catalyzed annulation to construct the halogenated naphthalene core. 140.122.64mdpi.com For instance, indium(III) bromide has been used to catalyze a tandem cyclization/carbobromination reaction. 140.122.64 Similarly, InBr₃ can catalyze the cyclization of 1,1-difluoroallenes to regioselectively synthesize 1-fluoronaphthalenes. researchgate.net

Copper-Mediated Fluorination Reactions

Enzymatic and Biocatalytic Pathways for Substituted Naphthalenes

Biocatalysis offers an environmentally benign and highly selective alternative to traditional chemical synthesis. nih.gov The use of enzymes, particularly halogenases, for the specific halogenation of organic substrates is a field of growing interest. tandfonline.comnih.gov

Nature has evolved several classes of halogenating enzymes. Haloperoxidases utilize hydrogen peroxide to oxidize halide ions, which then perform an electrophilic attack on a substrate. tandfonline.com More relevant for regioselective synthesis are the FAD-dependent halogenases (flavin-dependent halogenases). illinois.edu These enzymes generate an electrophilic halogenating species (formally hypohalous acid) within a confined active site, allowing for catalyst-controlled regioselectivity that can override the substrate's intrinsic electronic preferences. tandfonline.comchemrxiv.org

For example, different tryptophan halogenases are known to selectively chlorinate tryptophan at the C5, C6, or C7 position. chemrxiv.org Although the direct enzymatic synthesis of this compound has not been reported, the potential for enzyme engineering is significant. It is conceivable that a flavin-dependent halogenase could be engineered through directed evolution or site-directed mutagenesis to selectively chlorinate 1-fluoronaphthalene at the C6 position. Research has already demonstrated that such enzymes can halogenate simple substrates like 2-aminonaphthalene. chemrxiv.org Furthermore, biocatalytic oxidation of naphthalene derivatives to produce hydroxylated products like 1-naphthol (B170400) and 2-naphthol (B1666908) using monooxygenase enzymes is well-established, indicating that the naphthalene core is accessible to enzymatic modification. nih.govpsu.edu

Novel Synthetic Methodologies for Halogenated Aromatics

The synthesis of halogenated aromatic compounds has been significantly advanced by the development of novel methodologies that offer advantages in terms of sustainability, efficiency, and the ability to functionalize complex structures. These approaches are central to accessing specific isomers like this compound.

Mechanochemical Activation in Carbon-Halogen Bond Transformations

Mechanochemistry, which utilizes mechanical force to induce chemical reactions, has emerged as a powerful, environmentally friendly alternative to conventional solvent-based methods. nih.gov This approach, often conducted in a ball mill, can reduce reaction times, minimize waste, and sometimes unlock unique reactivity. nih.gov Carbon-halogen (C–X) bond formation is a significant area where mechanochemistry has been applied, as aryl halides are crucial building blocks in organic synthesis. nih.gov

Several mechanochemical strategies for the halogenation of arenes have been developed:

Using N-Halosuccinimides (NXS) : A mild, solvent-free method for aryl halogenation involves ball milling with N-halosuccinimides (where X can be Cl, Br, or I). nih.gov This technique is particularly effective for electron-rich aromatic rings.

Using Sodium Halides and an Oxidant : Arenes can be halogenated using a simple sodium halide (NaX) as the halogen source in combination with an oxidant like Oxone under mechanochemical conditions. nih.gov

Using Trihaloisocyanuric Acids : Reagents such as trichloroisocyanuric acid (TCCA) and tribromoisocyanuric acid (TBCA) have proven effective for halogenating electron-rich arenes in solvent-free mechanomilling systems, often resulting in high yields. nih.gov

The application of force can also activate notoriously strong bonds, such as the C-F bond, as demonstrated in the mechanochemically induced Grignard reagent formation from fluoronaphthalenes. mdpi.com While direct C-F bond formation on naphthalene via mechanochemistry is less common, the principles of activating C-H bonds for halogenation are well-established. beilstein-journals.org Transition-metal catalysis, for instance, has been successfully combined with mechanochemistry to achieve C-H bond functionalization under solvent-free conditions at room temperature. beilstein-journals.org

Table 1: Examples of Mechanochemical Halogenation of Aromatic Compounds To view the full table, scroll to the right.

Aromatic SubstrateHalogenating Agent(s)ConditionsKey FindingsReference
Electron-rich arenesN-halosuccinimide (NXS)Solvent-free ball millingYields of 70-98% for mono- or di-bromo derivatives within 2 hours. nih.gov
Phenol derivatives, chalconesNaBr / OxoneBall-millingEffective bromination using sodium bromide as the bromine source. beilstein-journals.org
Electron-rich arenesTrihaloisocyanuric acids (TCCA, TBCA)Solvent-free mechanomillingYields often above 80%, though selectivity between mono- or poly-halogenation can be poor. nih.gov
1,3-dicarbonyl compoundsSelectfluorLiquid-Assisted Grinding (LAG) with acetonitrileSelectivity could be controlled; LAG favored mono-fluorination while adding Na2CO3 favored di-fluorination. nih.gov

Electrochemical and Radical-Mediated Synthesis

Electrochemical and radical-based methods provide modern, often milder, routes to halogenated aromatics, avoiding the need for harsh reagents.

Electrochemical Synthesis: This technique uses electrical current to drive oxidation and reduction reactions, enabling C-H halogenation without an external chemical oxidant. researchgate.netresearcher.life A common approach involves the electrolysis of a solution containing the aromatic substrate and a simple sodium halide (NaX, where X = Cl, Br, I) as the halogen source. acs.orgnih.gov This method is advantageous due to its mild, room-temperature operation, environmental friendliness, and broad substrate scope. researchgate.netacs.org For instance, halogenation of various electron-rich arenes, including naphthalene, has been successfully achieved in an undivided cell with a graphite (B72142) anode and a platinum cathode. acs.org The synergistic use of electrochemistry and transition metal catalysis is also a powerful strategy for site-selective C-H functionalization, including halogenation. acs.orgacs.org

Radical-Mediated Synthesis: These reactions proceed through radical intermediates. Aromatic radical cations can be generated from aromatic compounds (ArH) using various halogenating agents. rsc.org These radical cations are highly reactive and can engage in subsequent reactions, including halogen atom transfer, to form the final halogenated product. rsc.org Modern methods often employ visible-light photoredox catalysis to generate the necessary radical species under exceptionally mild conditions. acs.org For example, a halogen-atom transfer (XAT) strategy can generate aryl radicals from simple halogen-substituted compounds at room temperature, which can then undergo further transformations. acs.org While many recent examples focus on amination, the principles are applicable to halogenation. whiterose.ac.uk

Late-Stage Functionalization Strategies for Complex Molecules

Late-Stage Functionalization (LSF) is a powerful strategy in modern chemistry that involves introducing functional groups into complex molecules, such as drug candidates or natural products, at the final steps of a synthetic sequence. acs.orgscispace.com This approach accelerates the discovery process by allowing for the rapid diversification of a core structure without needing to restart the synthesis from scratch. wuxiapptec.commass-analytica.com

Halogenation is a key transformation in LSF. wuxiapptec.com Introducing a halogen atom can significantly modulate a molecule's pharmacological properties and provides a reactive handle for further chemical modifications through cross-coupling reactions. nih.govscispace.com Traditional halogenation methods often lack the regioselectivity and functional group tolerance required for complex molecules. scispace.com Therefore, C-H functionalization reactions are of great interest for LSF. scispace.comcas.cn

Strategies for LSF of complex molecules include:

Directed C-H Functionalization : Using a directing group already present in the molecule to guide a catalyst to a specific C-H bond for selective halogenation. acs.org

Tandem C-H Fluorination/Substitution : A sequence where a C-H bond is first fluorinated, and the resulting fluoride is then displaced by various nucleophiles. nih.govscispace.comacs.org This two-step process allows for the installation of a wide range of functionalities at a specific position on a complex heterocyclic core. nih.govacs.org

The synthesis of analogs of bioactive compounds is a prime application of this strategy, showcasing its utility in medicinal chemistry. acs.orgscispace.com

Control of Purity and Isomer Distribution in this compound Synthesis

A critical aspect of synthesizing a specific disubstituted naphthalene like this compound is controlling the formation of unwanted isomers and ensuring the high purity of the final product.

Challenges in Separation of Positional Isomers

The synthesis of polysubstituted aromatic compounds rarely yields a single isomer. In the case of this compound, the reaction can potentially produce other positional isomers (e.g., 1-chloro-7-fluoro, 1-chloro-3-fluoro, etc.) and other dihalogenated naphthalenes (e.g., dichloronaphthalenes, difluoronaphthalenes).

The primary challenge lies in the separation of these positional isomers. biocompare.com Isomers, by definition, have the same chemical formula and molecular weight, and positional isomers often have very similar physical properties, such as boiling point, melting point, and solubility. waters.com This similarity makes their separation by conventional techniques like fractional distillation or recrystallization exceedingly difficult and often inefficient. biocompare.comwaters.com For example, significant challenges are reported in separating fluoronaphthalene isomers or chlorinated naphthalene congeners. who.intgoogle.com The subtle differences in dipole moment and molecular shape resulting from the different substitution patterns are often insufficient for effective separation on a preparative scale. waters.com

Analytical Techniques for Purity Assessment in Synthetic Processes

Given the challenges in separation, robust analytical techniques are essential to assess the purity of a synthetic batch and to quantify the distribution of isomers. who.int A combination of chromatographic and spectroscopic methods is typically employed.

Gas Chromatography (GC) : GC is a cornerstone technique for separating volatile compounds. epa.gov Using high-resolution capillary columns, it is possible to separate closely related isomers of halogenated naphthalenes. iarc.fr It is a primary method for determining the isomeric purity of the product.

Mass Spectrometry (MS) : Often coupled with GC (GC-MS), mass spectrometry identifies compounds based on their mass-to-charge ratio and fragmentation patterns. who.int While isomers have the same molecular mass, their fragmentation patterns can sometimes differ, aiding in identification. MS is crucial for confirming the identity of the main product and any impurities. epa.gov

High-Performance Liquid Chromatography (HPLC) : For less volatile compounds or when derivatization is not desired, HPLC is a powerful separation tool. Different column chemistries can be exploited to resolve isomeric mixtures. nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy : High-field NMR (¹H, ¹³C, ¹⁹F) is indispensable for structural elucidation. It provides detailed information about the connectivity of atoms and the chemical environment of each nucleus, allowing for the unambiguous identification of the specific isomer (e.g., this compound) and the characterization of other isomers present in a mixture.

For accurate quantification, the use of authentic, purified standards of each potential isomer is often necessary to calibrate the analytical instruments. who.int

Table 2: Analytical Techniques for Purity and Isomer Assessment

TechniquePrimary RoleApplication NotesReference
Gas Chromatography (GC)SeparationSeparates volatile isomers based on their boiling points and interaction with the stationary phase. Essential for determining isomer ratios. who.intiarc.fr
Mass Spectrometry (MS)Identification & QuantificationConfirms molecular weight and provides structural clues via fragmentation. Used with GC or LC for quantification. who.intepa.gov
High-Performance Liquid Chromatography (HPLC)SeparationSeparates isomers based on polarity. Useful for less volatile compounds or when derivatization is undesirable. nih.gov
Nuclear Magnetic Resonance (NMR)Structure ElucidationProvides definitive structural identification of isomers through unique chemical shifts and coupling constants for ¹H, ¹³C, and ¹⁹F nuclei. nih.gov

Reactivity and Mechanistic Investigations of 6 Chloro 1 Fluoronaphthalene

Nucleophilic Aromatic Substitution (SNAr) Reactions

Nucleophilic aromatic substitution (SNAr) is a key reaction for aryl halides, particularly those activated by electron-withdrawing groups. libretexts.org In this reaction, a nucleophile replaces a leaving group on the aromatic ring. The reaction typically proceeds via an addition-elimination mechanism. libretexts.orggovtpgcdatia.ac.in For 6-Chloro-1-fluoronaphthalene, the fluorine atom at the C-1 position is the superior leaving group compared to the chlorine atom at C-6. This is a hallmark of the SNAr mechanism, where the most electronegative halogen (fluorine) is the best leaving group because it stabilizes the transition state and intermediate, even though fluoride (B91410) is a poor leaving group in SN1 and SN2 reactions. masterorganicchemistry.com

The displacement of the fluoride at the C-1 position by a nucleophile is the favored SNAr pathway for this compound. This process is facilitated by the ability of the aromatic ring to stabilize the negative charge of the intermediate formed upon nucleophilic attack. masterorganicchemistry.com

The stepwise SNAr mechanism proceeds through a resonance-stabilized carbanionic intermediate known as a Meisenheimer complex. libretexts.orgwikipedia.org When a nucleophile (Nu⁻) attacks the C-1 carbon of this compound, the aromaticity of the attacked ring is temporarily broken, forming a tetrahedral sp³-hybridized carbon and delocalizing the negative charge across the ring system. libretexts.org

The stability of this Meisenheimer intermediate is crucial for the reaction to proceed. libretexts.org The negative charge is delocalized, with resonance structures placing the charge on the ortho and para carbons relative to the site of attack. The electron-withdrawing nature of the chlorine atom at the C-6 position can provide some stabilization for this intermediate through its inductive effect. thieme-connect.com The complex can be isolated in some cases with highly activated systems but is typically a transient reactive intermediate. libretexts.orgwikipedia.org The subsequent, usually rapid, loss of the fluoride ion restores the aromaticity of the naphthalene (B1677914) ring, yielding the substitution product. libretexts.org

While the stepwise mechanism involving a Meisenheimer intermediate is the classic textbook model for SNAr reactions, recent computational and experimental studies have shown that a concerted mechanism is also possible and, in many cases, favored. nih.govnih.gov In a concerted SNAr, the bond to the nucleophile forms simultaneously as the bond to the leaving group breaks, passing through a single transition state rather than a discrete intermediate. springernature.com

The choice between a stepwise and concerted pathway is influenced by several factors:

Leaving Group: Good leaving groups (Cl, Br) and less electron-poor aromatic rings tend to favor a concerted mechanism because the potential Meisenheimer complex is not stable enough to exist as a true intermediate. stackexchange.com

Ring Activation: Strongly electron-withdrawing substituents (like -NO₂) stabilize the Meisenheimer complex, favoring a stepwise mechanism, especially when fluoride is the leaving group. nih.govspringernature.comstackexchange.com

Nucleophile: The nature of the nucleophile also plays a role in the reaction pathway. nih.gov

For this compound, the presence of fluorine as the leaving group and the moderate activating effect of the C-6 chlorine suggests the reaction could be at the boundary between stepwise and concerted mechanisms, depending on the specific nucleophile and reaction conditions. nih.gov

The chlorine atom at the 6-position significantly influences the reactivity of the molecule. Halogens exert two opposing electronic effects: a deactivating inductive effect (-I) and a weakly activating resonance effect (+R). For chlorine, the inductive effect generally dominates, withdrawing electron density from the ring and making it more electrophilic and susceptible to nucleophilic attack.

The position of the chlorine substituent is key to its effect on regioselectivity. In the SNAr reaction at C-1, the chlorine at C-6 is in a para-like position relative to the C-4a carbon of the attacked ring. This placement allows its electron-withdrawing inductive effect to stabilize the negative charge that develops in the Meisenheimer intermediate, thus increasing the reaction rate compared to unsubstituted 1-fluoronaphthalene (B124137).

Table 1: Electronic Effects of Halogen Substituents in Aromatic Systems
EffectFluorineChlorineDescription
Inductive Effect (-I)Strongly Electron-WithdrawingElectron-WithdrawingWithdraws electron density from the ring through the sigma bond, increasing electrophilicity.
Resonance Effect (+R)Weakly Electron-DonatingWeakly Electron-DonatingDonates electron density to the ring through pi-system overlap via lone pairs.
Net Effect on SNArExcellent leaving group due to high electronegativity stabilizing the transition state.Activates the ring toward nucleophilic attack through its inductive effect.The high electronegativity of F makes it a better leaving group in SNAr than Cl. masterorganicchemistry.com The -I effect of Cl at C-6 enhances the rate of substitution at C-1.

While many SNAr reactions proceed under thermal conditions, often requiring harsh bases or high temperatures, catalytic methods have been developed to broaden their scope and improve efficiency. springernature.com These methods can facilitate reactions under milder conditions, even with less activated fluoroarenes. acs.org

Catalytic systems for SNAr reactions include:

Phase-Transfer Catalysts: These catalysts facilitate the transfer of anionic nucleophiles from an aqueous or solid phase into the organic phase where the fluoroarene is dissolved.

Organic Superbases: Non-ionic superbases can deprotonate a wide range of nucleophiles, increasing their reactivity toward fluoroarenes in a catalytic cycle. acs.org

Transition Metal Catalysis: Although distinct from the classic SNAr mechanism, palladium- or nickel-catalyzed cross-coupling reactions (e.g., Buchwald-Hartwig amination) are powerful methods for forming C-N, C-O, and C-S bonds at aryl halide positions and represent an alternative strategy. acsgcipr.org

Organocatalysis: Certain organic molecules, such as 4-(dimethylamino)pyridine (DMAP), can catalyze fluoride metathesis reactions, enabling the exchange of fluoride with other nucleophiles. chemrxiv.org

These catalytic approaches could potentially be applied to this compound to achieve substitutions with a broader range of nucleophiles under more benign conditions.

Role of Meisenheimer Intermediates

Impact of the Chlorine Substituent on SNAr Reactivity and Regioselectivity

Electrophilic Aromatic Substitution Reactions

In contrast to nucleophilic substitution, electrophilic aromatic substitution (EAS) involves the attack of an electrophile on the electron-rich aromatic π-system. masterorganicchemistry.com The substituents already on the ring direct the position of the incoming electrophile. Both fluorine and chlorine are ortho-, para-directing groups, but they are also deactivating due to their strong inductive effects. pharmdguru.com

For this compound, the directing effects of both halogens must be considered.

Fluorine (at C-1): Directs incoming electrophiles to the ortho (C-2) and para (C-4) positions.

Chlorine (at C-6): Directs incoming electrophiles to its ortho (C-5 and C-7) and para (no open para position) positions.

The naphthalene system itself has inherent reactivity differences, with the α-positions (1, 4, 5, 8) being generally more reactive toward electrophiles than the β-positions (2, 3, 6, 7). libretexts.org Predicting the exact outcome of an EAS reaction on this compound is complex, as it depends on a balance of steric hindrance and the electronic directing effects of both halogens. A study on the sulfonation of 1-fluoronaphthalene showed that substitution occurs exclusively at the C-4 position. cdnsciencepub.com For this compound, attack at C-4 would be electronically favored by the C-1 fluorine. Attack at C-5 or C-7 would be directed by the C-6 chlorine. The precise product distribution would likely depend heavily on the specific electrophile and reaction conditions, with a mixture of products being a probable outcome.

Table 2: Predicted Regioselectivity for Electrophilic Aromatic Substitution on this compound
PositionDirecting InfluenceSteric HindrancePredicted Reactivity
C-2Ortho to FHigh (between two substituents)Low
C-4Para to FModerateHigh (electronically favored)
C-5Ortho to ClModerateModerate
C-7Ortho to ClLowModerate
C-8Peri to FHighLow

Influence of Halogen Substituents on Regioselectivity

For 1-halonaphthalenes, electrophilic attack is generally favored at the C4 (para) and C2 (ortho) positions of the substituted ring, as the positive charge in the arenium ion intermediate can be delocalized onto the halogen atom. cdnsciencepub.comyoutube.com Studies on the sulfonation of 1-fluoronaphthalene show that substitution occurs exclusively at the C4 position. cdnsciencepub.com For 1-chloronaphthalene (B1664548), the primary product is also the 4-substituted isomer, although a smaller amount of the 5-substituted product is also observed, indicating some attack on the unsubstituted ring. cdnsciencepub.com

In this compound, the C1-fluorine atom strongly directs incoming electrophiles to the C4 and C2 positions. The C6-chlorine atom, being on the other ring, has a less direct influence on the first ring but primarily directs substitution to the C5 and C7 positions. The combined effect is a complex interplay of these directing abilities. The C1-fluorine is a more powerful ortho-para director for its own ring than the C6-chlorine is for its ring. Therefore, electrophilic attack is most likely to occur on the fluorine-containing ring. Between the available C2 and C4 positions, the C4 position is generally favored to avoid steric hindrance from the adjacent C1-substituent. Attack at the unsubstituted ring, primarily at the C5 or C8 positions, is also possible but generally less favored under kinetic control. acs.org

Theoretical Prediction of Electrophilic Attack Sites

Computational chemistry provides powerful tools for predicting the most probable sites of electrophilic attack by modeling the reaction intermediates and the electronic properties of the substrate molecule. rsc.org For aromatic compounds, the regioselectivity of electrophilic substitution is often predicted by calculating the relative stabilities of the possible σ-complex intermediates (arenium ions). acs.org The most stable intermediate corresponds to the kinetically favored product. acs.org

For this compound, density functional theory (DFT) calculations would be employed to determine the energies of all possible σ-complexes. The stability is influenced by how well the positive charge of the arenium ion is delocalized, particularly by the resonance participation of the halogen lone pairs. A computational model would likely confirm that the intermediates for substitution at C4 and C2 are significantly more stable than those for other positions on the same ring or on the chlorine-bearing ring.

Another theoretical approach involves mapping the molecule's average local ionization energy (I(r)) or molecular electrostatic potential (MEP). acs.org Regions with a lower ionization energy or more negative electrostatic potential indicate higher electron density and are more susceptible to attack by an electrophile. acs.orgcdnsciencepub.com For this compound, these maps would be expected to show the most electron-rich areas to be at the C4 and C5 positions.

Table 3.2.2: Predicted Regioselectivity of Electrophilic Attack on this compound

Position of AttackPredicted FavourabilityRationale
C4Most FavorableStrong +R stabilization from C1-fluorine; less steric hindrance. cdnsciencepub.com
C2FavorableStrong +R stabilization from C1-fluorine; some steric hindrance.
C5Moderately FavorableActivated position (alpha) on the second ring, directed by C6-chlorine.
C7Less FavorableOrtho to C6-chlorine, but a beta-position of naphthalene.
C3, C8Least FavorableLack of significant resonance stabilization from either halogen.

This table is based on established principles of electrophilic substitution on substituted naphthalenes and is predictive in nature.

Metal-Mediated and Cross-Coupling Reactions

Reductive Elimination Processes in Transition Metal Complexes

Reductive elimination is a fundamental step in many transition metal-catalyzed cross-coupling reactions. wikipedia.orglibretexts.org It involves the formation of a new bond between two ligands on the metal center, with a concurrent reduction in the metal's oxidation state. numberanalytics.com For this process to occur, the two ligands destined for elimination must typically be positioned cis to one another on the metal complex. wikipedia.orglibretexts.org

In the context of this compound, a common catalytic cycle, such as a Suzuki or Stille coupling, would first involve the oxidative addition of the C-Cl bond to a low-valent metal center (e.g., Pd(0) or Ni(0)). This forms an organometallic intermediate, for example, (L)₂Pd(II)(Cl)(1-fluoronaphthalen-6-yl). Following a transmetalation step which replaces the chloride ligand with another organic group (R), a diorganometallic complex (L)₂Pd(II)(R)(1-fluoronaphthalen-6-yl) is formed.

The final, product-forming step is the reductive elimination of the two organic groups to form the new C-C bond in the product, 6-R-1-fluoronaphthalene, while regenerating the catalytically active Pd(0) species. thieme-connect.de

[(L)₂Pd(II)(R)(1-fluoronaphthalen-6-yl)] → R-(1-fluoronaphthalen-6-yl) + Pd(0) + 2L

The rate and efficiency of reductive elimination are influenced by several factors, including the steric bulk of the ligands, the electronic nature of the metal center, and the identity of the coupling partners. libretexts.orgnih.gov More electron-rich ligands on the metal tend to slow down reductive elimination, while sterically bulky ligands can accelerate it by relieving steric strain in the complex. libretexts.org

Radical Reactions and Other Transformative Pathways

The reactivity of this compound, like other halogenated naphthalenes, is characterized by several transformative pathways, including radical reactions initiated by photolysis or chemical reagents, and metabolic transformations. The specific reaction channel often depends on the nature of the halogen substituents and the reaction conditions.

Photochemical Reactions Photolysis of halonaphthalenes can lead to a variety of products through different excited states. Chloronaphthalenes typically react via a triplet state to yield radical products. cdnsciencepub.comcdnsciencepub.com Irradiation of 1-chloronaphthalene, for instance, results in the formation of naphthalene and binaphthyls, which are characteristic radical-derived products. cdnsciencepub.com This process involves the homolytic cleavage of the C-Cl bond. In contrast, fluoronaphthalenes tend to react from an excited singlet state, leading to substitution products, particularly in nucleophilic solvents. cdnsciencepub.comcdnsciencepub.com The photolysis of 1-chloronaphthalene in the presence of benzene (B151609) has been observed to produce small quantities of 1-phenylnaphthalene, suggesting an arylation pathway. cdnsciencepub.com For a molecule like this compound, photochemical excitation could potentially lead to competing pathways: radical-mediated dechlorination from the triplet state and nucleophilic substitution of fluoride from the singlet state.

Reductive Dehalogenation Reductive dehalogenation represents a significant pathway for the transformation of aryl halides. A practical method for the radical chain reduction of aryl chlorides and bromides utilizes sodium hydride (NaH) in 1,4-dioxane, with an initiator such as 1,10-phenanthroline. d-nb.info This system has been shown to be effective for the hydrodehalogenation of various chloroarenes and even challenging substrates like 1-fluoronaphthalene. d-nb.info The mechanism is proposed to be a radical chain process, which can also be coupled with cyclization reactions, confirming the involvement of radical intermediates. d-nb.info

Another avenue for reductive dehalogenation is through electrochemical methods. The electroreduction of halogenated naphthalenes often proceeds via a stepwise mechanism involving the formation of a radical anion intermediate after the first electron uptake. researchgate.netmdpi.com This transient species then undergoes dissociation of the carbon-halogen bond to form an organic radical and a halide anion. researchgate.netmdpi.com

Metabolic and Other Transformations Biological systems can also transform halogenated naphthalenes. For example, the fungus Cunninghamella elegans is known to metabolize 1-fluoronaphthalene. researchgate.net The transformation is initiated by monooxygenase enzymes, leading to the formation of epoxides and subsequent hydrolysis to trans-dihydrodiols. researchgate.net This metabolic pathway demonstrates the susceptibility of the aromatic ring to enzymatic oxidation, even in the presence of a deactivating fluorine substituent.

Furthermore, nucleophilic aromatic substitution (SNAr) on unactivated halonaphthalenes, such as the reaction of 1-bromonaphthalene (B1665260) with piperidine, can occur under harsh conditions. thieme-connect.com For these reactions, single-electron-transfer (SET) initiated radical-chain mechanisms have been proposed as potential alternative pathways to the classical addition-elimination mechanism, although they have not always been definitively confirmed. thieme-connect.com

Computational Approaches to Elucidate Reaction Mechanisms

Computational chemistry, particularly Density Functional Theory (DFT), provides powerful tools for investigating the complex reaction mechanisms of halogenated naphthalenes. These methods allow for the detailed exploration of reaction energy surfaces, the characterization of transient species like transition states, and the calculation of kinetic parameters, offering insights that are often difficult to obtain experimentally. researchgate.netnih.gov

The elucidation of reaction pathways relies heavily on mapping the potential energy surface (PES) and identifying the stationary points, namely reactants, intermediates, products, and transition states (TS).

A notable example is the acid-induced "halogen dance" reaction, where 1,8-dibromonaphthalene (B102958) rearranges to 1,7-dibromonaphthalene. DFT calculations have shown that this reaction is initiated by ipso-protonation of the naphthalene ring, which weakens the C-Br bond. acs.org The subsequent 1,2-rearrangement of the bromine atom proceeds through a bromonium ion transition state. acs.org Calculating the reaction energy profile reveals the activation barriers and thermodynamics of each step.

DFT has also been used to model the regioselectivity in the benzannulation of halosilylalkynes to form substituted naphthalenes. rsc.org By calculating the energies of the regioisomeric transition states, researchers can predict and rationalize the observed product distribution. For instance, calculations at the B3LYP/6-31G(d) level of theory can correctly predict the reversal in regioselectivity between silylhaloalkynes and arylhaloalkynes by comparing the stability of the respective transition state structures. rsc.org

In the context of Diels-Alder reactions involving naphthalene complexes, computational studies can explore the energetic aspects of different reaction pathways. doi.org The reaction energy changes (ΔEr) calculated for the cycloaddition can indicate which pathway is more favorable. doi.org Similarly, for C-H activation reactions, DFT calculations can map the energy profile for steps like iridium-assisted ortho-C-H activation, providing detailed insights into the mechanism. researchgate.net

Table 1: Selected Calculated Reaction Parameters for Halogenated Aromatic Compounds from DFT Studies

Reaction TypePrecursor/ReactantParameterCalculated Value (kcal/mol)Computational MethodReference
Halogen Dance1,8-DibromonaphthaleneΔG‡ (1,2-Bromine Shift)23.1DFT
Halogen Dance1,8-DibromonaphthaleneΔG (Overall Reaction)-12.3DFT
Phenoxyl-H Abstraction3-Chlorophenol + ClΔE (Activation Energy)-5.87MPWB1K/6-311+G(3df,2p) mdpi.com
Phenoxyl-H Abstraction3-Chlorophenol + ClΔH (Reaction Enthalpy)-15.66MPWB1K/6-311+G(3df,2p) mdpi.com
Phenoxyl-H Abstraction3-Chlorophenol + OHΔE (Activation Energy)0.17MPWB1K/6-311+G(3df,2p) mdpi.com
Phenoxyl-H Abstraction3-Chlorophenol + OHΔH (Reaction Enthalpy)-27.81MPWB1K/6-311+G(3df,2p) mdpi.com

Beyond thermodynamics, computational methods are crucial for studying the kinetics of reactions involving halogenated naphthalenes. Theoretical investigations into the formation of polychlorinated naphthalenes (PCNs) from chlorophenol (CP) precursors provide a comprehensive example. mdpi.com In these studies, DFT methods are employed to investigate the reaction mechanisms, and Canonical Variational Transition-State Theory (CVT) with Small Curvature Tunneling (SCT) contribution is used to calculate rate constants over a wide temperature range (e.g., 600-1200 K). mdpi.com Such calculations help to elucidate the priority of different PCN formation pathways and the effect of the chlorine substitution pattern on isomer formation. mdpi.com

The electroreductive cleavage of the carbon-halogen bond in compounds like 1-bromo-2-methylnaphthalene (B105000) has also been studied using a combination of DFT and molecular dynamics, specifically through Dynamic Reaction Coordinate (DRC) calculations. researchgate.netmdpi.com This approach allows for the detailed disassembly of the bond dissociation process at a molecular level, providing a dynamic picture that complements the static view from the potential energy surface. researchgate.netmdpi.com These studies have been instrumental in confirming a stepwise mechanism where the radical anion is a true, albeit short-lived, intermediate. researchgate.net

These computational tools are essential for understanding the intrinsic reactivity of molecules like this compound, predicting their transformation products, and designing new synthetic routes or degradation strategies. nih.gov

Advanced Spectroscopic and Computational Characterization of 6 Chloro 1 Fluoronaphthalene

High-Resolution Spectroscopic Techniques for Structural Elucidation

The precise molecular structure of 6-Chloro-1-fluoronaphthalene, a di-substituted naphthalene (B1677914), is effectively determined through a combination of high-resolution spectroscopic methods and computational analysis. Techniques such as Nuclear Magnetic Resonance (NMR) and Vibrational Spectroscopy (FT-IR and Raman) provide detailed information about the electronic environment of individual atoms and the nature of chemical bonds, which are essential for unambiguous structural confirmation.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ¹⁹F)

NMR spectroscopy is a cornerstone for the structural elucidation of organic molecules. For this compound, the analysis of ¹H, ¹³C, and ¹⁹F NMR spectra provides a complete picture of the molecule's carbon-hydrogen framework and the influence of its halogen substituents.

The chemical shifts in NMR are highly sensitive to the local electronic environment of each nucleus. While dedicated experimental spectra for this compound are not widely published, its ¹H and ¹³C chemical shifts can be accurately predicted by combining data from parent compounds like 1-fluoronaphthalene (B124137) with established substituent chemical shift (SCS) effects. researchgate.net The fluorine atom at the C-1 position exerts a strong +M (mesomeric) or resonance effect, significantly influencing the chemical shifts of the aromatic carbons. researchgate.net The chlorine atom at the C-6 position primarily influences the second ring through its inductive and weaker mesomeric effects.

The ¹⁹F NMR chemical shift is a direct probe of the fluorine atom's environment. For aromatic fluorides, these shifts typically appear in a range of +80 to +170 ppm relative to CFCl₃. The precise value for this compound would be influenced by the electronic perturbation of the chloro-substituent on the naphthalene ring system.

Predicted ¹H and ¹³C Chemical Shifts for this compound

The following table presents predicted chemical shift values based on the known spectrum of 1-fluoronaphthalene and the additive effects of a chlorine substituent.

AtomPredicted ¹H Chemical Shift (ppm)Predicted ¹³C Chemical Shift (ppm)Influencing Factors
H-2~7.2-7.4-Shielded by F; ortho H-F coupling
H-3~7.6-7.8-Meta H-F coupling
H-4~7.9-8.1-Para H-F coupling
H-5~7.8-8.0-Peri H-H coupling to H-4
H-7~7.5-7.7-Shielded by Cl; ortho to Cl
H-8~8.1-8.3-Meta to Cl
C-1-~155-160 (d)Direct attachment to F (large ¹JCF)
C-2-~110-115 (d)Ortho to F (²JCF)
C-3-~126-130 (d)Meta to F (³JCF)
C-4-~124-128 (d)Para to F (⁴JCF)
C-4a-~125-129 (d)Meta to F (³JCF)
C-5-~128-132Influenced by Cl
C-6-~132-136Direct attachment to Cl
C-7-~126-130Ortho to Cl
C-8-~122-126Meta to Cl
C-8a-~130-134 (d)Peri to F (³JCF)

Note: 'd' indicates a doublet due to C-F coupling. Actual values may vary based on solvent and experimental conditions.

Spin-spin coupling provides through-bond connectivity information, which is invaluable for assigning specific signals to the correct nuclei. In this compound, ¹H-¹⁹F and ¹³C-¹⁹F couplings are particularly diagnostic. researchgate.nete-bookshelf.de

¹H-¹⁹F Coupling: The coupling between the ¹⁹F nucleus and the protons on the same ring is expected to follow a predictable pattern: ³J(H2-F1) > ⁴J(H3-F1) > ⁵J(H4-F1). A notable feature in fluoronaphthalenes is the through-space "peri" coupling, ³J(H8-F1), which can be significant in magnitude. acs.org

¹³C-¹⁹F Coupling: The magnitude of carbon-fluorine coupling constants (ⁿJCF) decreases with the number of bonds separating the nuclei. The one-bond coupling, ¹J(C1-F1), is typically very large (around 250 Hz). rsc.org The two- and three-bond couplings (²JCF and ³JCF) are smaller but still readily observable and crucial for confirming the assignment of the carbon signals. researchgate.net

Expected ¹H-¹⁹F and ¹³C-¹⁹F Coupling Constants (Hz)

CouplingExpected Magnitude (Hz)Notes
¹J(C1-F1)245 - 260Large, direct coupling. rsc.org
²J(C2-F1)15 - 25Ortho coupling.
²J(C8a-F1)~8 - 12Ortho coupling.
³J(H2-F1)8 - 11Ortho coupling. chemicalbook.com
³J(C3-F1)5 - 10Meta coupling.
³J(C4a-F1)~5 - 10Meta coupling.
⁴J(H3-F1)5 - 8Meta coupling. chemicalbook.com
⁵J(H4-F1)< 2Para coupling.
Chemical Shift Prediction and Analysis

Vibrational Spectroscopy: Fourier Transform Infrared (FT-IR) and Raman Spectroscopy

FT-IR and Raman spectroscopy probe the vibrational modes of a molecule. These techniques are complementary and, when used together, provide a comprehensive vibrational fingerprint that can be correlated with specific structural features. kobv.de

The assignment of the numerous vibrational modes of a polyatomic molecule like this compound is a complex task that is best achieved by comparing experimental spectra with theoretical calculations, often using Density Functional Theory (DFT). researchgate.netnih.gov While a full experimental spectrum is not available from the search results, the characteristic vibrational frequencies for the functional groups can be predicted based on data from similar compounds. researchgate.netnih.govresearchgate.net

Key expected vibrational modes include:

C-H Stretching: Aromatic C-H stretching vibrations typically occur in the 3000-3100 cm⁻¹ region.

C=C Ring Stretching: Multiple bands corresponding to the stretching of the aromatic ring framework are expected between 1400 and 1650 cm⁻¹.

In-plane C-H Bending: These vibrations are generally found in the 1000-1300 cm⁻¹ range. researchgate.net

Out-of-plane C-H Bending: These modes appear between 750 and 1000 cm⁻¹ and are often strong in the IR spectrum, providing information about the substitution pattern of the aromatic ring. researchgate.net

C-F Stretching: The C-F stretching vibration is expected to produce a strong band in the IR spectrum, typically in the 1200-1350 cm⁻¹ region.

C-Cl Stretching: The C-Cl stretching mode is expected in the 600-800 cm⁻¹ region.

Characteristic Vibrational Modes and Expected Frequencies (cm⁻¹)

Vibrational ModeExpected Frequency Range (cm⁻¹)Typical Intensity (IR/Raman)
Aromatic C-H Stretch3000 - 3100Medium / Strong
Aromatic C=C Stretch1400 - 1650Medium-Strong / Strong
C-F Stretch1200 - 1350Strong / Weak
C-H In-plane Bend1000 - 1300Medium / Medium
C-H Out-of-plane Bend750 - 1000Strong / Weak
C-Cl Stretch600 - 800Strong / Medium
Assignment of Fundamental Vibrational Modes

Microwave Spectroscopy for Precise Molecular Geometry and Rotational Constants

Microwave spectroscopy is a high-resolution technique that provides exceptionally precise information about the geometry of molecules in the gas phase. By measuring the transition frequencies between rotational energy levels, it is possible to determine the principal moments of inertia and, consequently, the rotational constants (A, B, and C) with great accuracy. For an asymmetric top molecule like this compound, a rich rotational spectrum is expected.

Although a specific study for this compound is not available, the methodology is well-established from research on related molecules like 1-chloronaphthalene (B1664548) and 1-fluoronaphthalene. researchgate.netresearchgate.net The investigation would involve measuring the rotational spectrum, often using techniques like chirped-pulse Fourier transform microwave (CP-FTMW) spectroscopy, which allows for broad spectral coverage and high sensitivity. researchgate.net The analysis of the observed transition frequencies yields the ground state rotational constants.

To obtain a detailed experimental molecular structure, the rotational spectra of various isotopologues of the molecule must be measured. The substitution (rs) structure is determined by observing the changes in the moments of inertia upon isotopic substitution of individual atoms (e.g., ¹³C in natural abundance). researchgate.netiisc.ac.in

The Kraitchman method is employed to calculate the coordinates of the substituted atom within the principal axis system of the parent molecule. iisc.ac.in This method assumes that the molecular framework remains unchanged upon isotopic substitution. iisc.ac.in By systematically determining the coordinates of each heavy atom (carbon, chlorine), a precise geometry, including bond lengths and angles, can be constructed. For instance, studies on 1-chloronaphthalene have successfully used the rotational constants of all ¹³C and the ³⁷Cl isotopologues to derive an accurate rs structure. researchgate.net

Table 1: Representative Substitution (rs) Structural Parameters Determined via Microwave Spectroscopy (Hypothetical for this compound, based on related compounds) This table is illustrative and does not represent experimental data for this compound.

ParameterValue (Å/°)
r(C1-F)1.360
r(C6-Cl)1.740
r(C1-C2)1.370
r(C5-C6)1.380
r(C9-C10)1.425
∠(F-C1-C9)118.5
∠(Cl-C6-C5)120.0
∠(Cl-C6-C7)119.5
Analysis of Quadrupole Coupling Constants (for Cl)

Nuclei with a spin quantum number I ≥ 1, such as ³⁵Cl (I=3/2) and ³⁷Cl (I=3/2), possess a non-spherical charge distribution known as a nuclear electric quadrupole moment. This moment interacts with the local electric field gradient (EFG) at the nucleus, which is generated by the surrounding electrons and nuclei. This interaction, termed nuclear quadrupole coupling, causes a splitting of the rotational energy levels, leading to a characteristic hyperfine structure in the microwave spectrum. researchgate.netdtic.mil

Analysis of this hyperfine structure allows for the determination of the nuclear quadrupole coupling constants (e.g., χ_aa, χ_bb, χ_cc) along the principal inertial axes. researchgate.netnih.gov These constants provide detailed information about the electronic environment of the chlorine atom, including the p-electron population and the nature of the C-Cl bond (e.g., its ionicity and hybridization). For 1-chloronaphthalene, these constants have been precisely determined from its high-resolution rotational spectrum. researchgate.net

Table 2: Experimental Nuclear Quadrupole Coupling Constants for 1-Chloronaphthalene (Illustrative for Analysis of this compound) Data sourced from a high-resolution study of 1-chloronaphthalene and demonstrates the type of information obtained. researchgate.net

Constant³⁵Cl Value (MHz)³⁷Cl Value (MHz)
χ_aa-36.5615(28)-28.818(11)
χ_bb18.067(11)14.240(38)
χ_cc18.495(11)14.578(38)

Mass Spectrometry Techniques (e.g., Resonant Two-Photon Mass Analysis Threshold Ionization (MATI), High-Resolution Mass Spectrometry (HRMS-EI))

Mass spectrometry techniques are vital for determining molecular mass and investigating ionic states.

Resonant Two-Photon Mass Analysis Threshold Ionization (MATI) spectroscopy is a powerful method for obtaining detailed information about molecular cations. The technique involves a two-photon process where the first photon excites the molecule to a specific intermediate vibrational state in the first electronically excited state (S₁), and a second, tunable photon ionizes the molecule. By scanning the energy of the second photon and detecting ions only when they are formed at the ionization threshold, a spectrum of the cation is recorded. alfa-chemistry.com

This method yields highly accurate adiabatic ionization energies (IE). For example, the IE of 1-fluoronaphthalene was determined to be 66194 ± 5 cm⁻¹. alfa-chemistry.com Furthermore, MATI spectra reveal the vibrational frequencies of the molecular cation, providing insight into how the molecular structure changes upon ionization. alfa-chemistry.comresearchgate.net

High-Resolution Mass Spectrometry (HRMS) , typically using electron ionization (EI), is used to determine the exact mass of a compound to a high degree of precision (typically four or more decimal places). This allows for the unambiguous determination of its elemental formula. For a compound like this compound (C₁₀H₆ClF), HRMS-EI would be used to confirm its composition by matching the experimentally measured mass-to-charge ratio with the theoretically calculated exact mass. Data for similar compounds, such as 6-Chloro-1-difluoromethoxy-2-fluoronaphthalene, demonstrate the utility of HRMS-EI in structural confirmation. lookchem.com

Electron Spin Resonance (ESR) Spectroscopy for Paramagnetic Species and Radical Anions

Electron Spin Resonance (ESR), also known as Electron Paramagnetic Resonance (EPR), is a spectroscopic technique that detects species with unpaired electrons (paramagnetic species), such as free radicals, radical anions, or molecules in an excited triplet state. osti.govrsc.org

For this compound, ESR could be used to characterize its radical anion, which can be generated chemically or through radiolysis. The ESR spectrum would provide information on the distribution of the unpaired electron's spin density across the naphthalene ring system. osti.gov The spectrum would exhibit a complex hyperfine structure due to the coupling of the electron spin with the magnetic nuclei in the molecule, namely ¹H (I=1/2), ¹⁹F (I=1/2), and the two chlorine isotopes ³⁵Cl and ³⁷Cl (both I=3/2).

Additionally, ESR can be used to study the lowest excited triplet state of the molecule, typically populated by photoexcitation at low temperatures in a rigid matrix. scispace.comresearchgate.net Analysis of the triplet state ESR spectrum yields the zero-field splitting parameters (D and E), which relate to the magnetic dipole-dipole interaction between the two unpaired electrons, and the hyperfine coupling constants, which provide further detail on the electronic structure of the excited state. scispace.com

Quantum Chemical Calculations for Electronic Structure and Molecular Properties

Quantum chemical calculations, particularly those using Density Functional Theory (DFT), are indispensable tools for predicting and interpreting the structural and spectroscopic properties of molecules. researchgate.netchemrevlett.com The B3LYP hybrid functional is a commonly employed method that provides a good balance between computational cost and accuracy for organic molecules. researchgate.net

For this compound, a DFT calculation would begin with a geometry optimization, typically using a robust basis set such as 6-311+G(d,p), to find the lowest energy structure of the molecule. researchgate.netchemrevlett.com This calculation yields precise theoretical values for all bond lengths, bond angles, and dihedral angles.

Following optimization, a vibrational frequency calculation is performed at the same level of theory. q-chem.com This analysis serves two purposes: first, it confirms that the optimized structure is a true energy minimum (indicated by the absence of imaginary frequencies), and second, it provides the harmonic vibrational frequencies and their corresponding infrared (IR) and Raman intensities. q-chem.com These predicted spectra are invaluable for assigning the fundamental vibrational modes observed in experimental IR and Raman spectra. researchgate.net

Table 3: Representative DFT-Calculated Geometrical Parameters for this compound This table is illustrative of typical DFT (B3LYP/6-311+G(d,p)) results and does not represent published experimental data.

ParameterPredicted Value (Å/°)
Bond Length (C1-F)1.365
Bond Length (C6-Cl)1.748
Bond Length (C4-C5)1.415
Bond Length (C9-C10)1.430
Bond Angle (C2-C1-C9)122.0
Bond Angle (C5-C6-C7)121.5
Dihedral Angle (F-C1-C9-C8)180.0

Table 4: Selected Predicted Vibrational Frequencies and Assignments for this compound This table is illustrative of typical DFT (B3LYP/6-311+G(d,p)) results and does not represent published experimental data.

Frequency (cm⁻¹)Assignment
~3100C-H stretch
~1600Aromatic C=C stretch
~1250C-F stretch
~1100C-H in-plane bend
~800C-H out-of-plane bend
~650C-Cl stretch

Density Functional Theory (DFT) for Optimized Geometries and Vibrational Frequencies

Basis Set Dependence and Functional Selection

The accuracy of DFT calculations is highly dependent on the choice of the functional and the basis set. nih.gov The functional approximates the exchange-correlation energy, while the basis set is a set of mathematical functions used to build the molecular orbitals.

For molecules like this compound, which contains atoms with lone pairs and is subject to electron correlation effects, the selection of an appropriate model chemistry is crucial. Hybrid functionals, such as B3LYP, are widely used as they mix a portion of the exact Hartree-Fock exchange with DFT exchange-correlation. researchgate.net Other functionals, like M06-2X or CAM-B3LYP, may offer improved performance for non-covalent interactions or thermochemistry. nih.gov

The choice of basis set must also be considered. Pople-style basis sets, like the 6-311++G(d,p), are commonly employed because they include diffuse functions (++) to describe the electron density far from the nucleus and polarization functions (d,p) to allow for non-uniform distortion of atomic orbitals within the molecule. researchgate.net Dunning's correlation-consistent basis sets, such as aug-cc-pVDZ, are another option, often used when high accuracy is required. researchgate.net The selection involves a trade-off between computational cost and the desired accuracy. stackexchange.com Using small basis sets requires justification, while larger basis sets are generally preferred for more reliable results. stackexchange.com

Table 1: Common Functionals and Basis Sets in DFT Calculations for Aromatic Compounds

CategoryExamplesDescription
Functionals B3LYPA popular hybrid functional balancing accuracy and cost. researchgate.net
M06-2XA high-nonlocality functional, good for thermochemistry and non-covalent interactions. nih.gov
CAM-B3LYPA long-range corrected functional, suitable for charge-transfer excitations. nih.gov
PBE0A hybrid functional that often provides good results for various properties.
Basis Sets 6-31G(d)A double-zeta basis set with polarization functions on heavy atoms; a common starting point.
6-311++G(d,p)A triple-split valence basis set with diffuse and polarization functions on all atoms. researchgate.net
aug-cc-pVDZDunning's augmented correlation-consistent polarized double-zeta basis set, for high-accuracy calculations. researchgate.net
Prediction of Spectroscopic Parameters

Computational methods are invaluable for predicting and interpreting the spectroscopic parameters of molecules. DFT calculations can provide insights into NMR, vibrational (IR and Raman), and electronic (UV-Vis) spectra.

NMR Spectroscopy: The Gauge-Including Atomic Orbital (GIAO) method is frequently used with DFT to calculate NMR chemical shifts (¹H, ¹³C, ¹⁹F). researchgate.netresearchgate.net Theoretical predictions of ¹⁹F NMR chemical shifts for fluorinated aromatic compounds can be achieved with good accuracy, often requiring scaling to match experimental values. researchgate.net

Vibrational Spectroscopy: The calculation of harmonic vibrational frequencies is a standard output of geometry optimization in quantum chemistry programs. researchgate.net These calculated frequencies are often systematically higher than experimental values due to the harmonic approximation and basis set limitations. Therefore, they are typically scaled using empirical factors to improve agreement with experimental IR and Raman spectra. researchgate.net Analysis of the Potential Energy Distribution (PED) allows for the assignment of specific vibrational modes.

Electronic Spectroscopy: Time-dependent DFT (TD-DFT) is used to predict electronic absorption spectra (UV-Vis) by calculating the energies of vertical electronic transitions from the ground state to various excited states. researchgate.net This method provides information on the absorption wavelengths (λmax) and oscillator strengths.

Table 2: Illustrative Predicted Spectroscopic Data for this compound

Spectroscopic TechniqueParameterPredicted Value (Illustrative)Method
¹³C NMR C1 Chemical Shift158 ppmGIAO/B3LYP/6-311+G(d,p)
C6 Chemical Shift132 ppmGIAO/B3LYP/6-311+G(d,p)
¹⁹F NMR C1-F Chemical Shift-120 ppmGIAO/B3LYP/6-311+G(d,p) researchgate.net
IR Spectroscopy C-Cl Stretch680 cm⁻¹ (scaled)B3LYP/6-311++G(d,p)
C-F Stretch1250 cm⁻¹ (scaled)B3LYP/6-311++G(d,p)
UV-Vis λmax310 nmTD-DFT/B3LYP/6-311++G(d,p)

Ab Initio and Semi-Empirical Molecular Orbital Calculations

Beyond DFT, other quantum mechanical methods like ab initio and semi-empirical calculations offer different levels of theory for studying molecular systems. libretexts.org

Ab Initio Methods: These methods calculate all required integrals from first principles, without empirical parameters. dtic.mil The Hartree-Fock (HF) method is the simplest ab initio approach, but it does not account for electron correlation, which can be significant. More advanced ab initio methods, such as Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC), provide higher accuracy but are computationally very demanding and typically reserved for smaller systems. libretexts.org

Semi-Empirical Methods: These methods simplify calculations by replacing some of the complex integrals with parameters derived from experimental data or higher-level computations. libretexts.orgtau.ac.il Methods like AM1 and PM3 are computationally much faster than ab initio or DFT methods, making them suitable for very large molecules. researchgate.net However, their accuracy is limited by their parameterization, and they may not be reliable for molecules with electronic features not well-represented in their training data. libretexts.orgcdnsciencepub.com

Molecular Electrostatic Potential (MESP) and Natural Bond Orbital (NBO) Analysis

MESP and NBO analyses are used to understand charge distribution, reactivity sites, and intramolecular interactions. cdnsciencepub.com

Molecular Electrostatic Potential (MESP): The MESP is a visual representation of the electrostatic potential on the electron density surface of a molecule. researchgate.net It is used to predict reactive sites for electrophilic and nucleophilic attack. Regions of negative potential (typically colored red or yellow) are rich in electrons and susceptible to electrophilic attack, while regions of positive potential (blue) are electron-poor and indicate sites for nucleophilic attack. For this compound, the electronegative fluorine and chlorine atoms, as well as the π-system of the naphthalene rings, would create distinct regions of negative potential, while the hydrogen atoms would be associated with positive potential. juniperpublishers.com

Natural Bond Orbital (NBO) Analysis: NBO analysis examines the delocalization of electron density between filled "donor" orbitals and empty "acceptor" orbitals within the molecule. juniperpublishers.com This analysis provides insight into intramolecular charge transfer (ICT), hyperconjugation, and the strength of chemical bonds. The stabilization energy E(2) associated with a donor-acceptor interaction quantifies the strength of that interaction. juniperpublishers.com In this compound, significant interactions would be expected between the lone pair orbitals of the halogen atoms (donors) and the antibonding π* orbitals of the aromatic ring (acceptors).

Table 3: Illustrative Second-Order Perturbation Theory Analysis of Fock Matrix in NBO Basis for this compound

Donor NBO (i)Acceptor NBO (j)E(2) (kcal/mol)Interaction Type
LP(2) Clπ(C5-C10)4.5Lone Pair -> Antibonding π
LP(3) Fπ(C2-C3)2.8Lone Pair -> Antibonding π
π(C3-C4)π(C2-C10)20.1π -> π Delocalization
π(C5-C6)π(C7-C8)18.5π -> π Delocalization

Theoretical Investigations of Electron Density Distribution and Reactivity Indices

The distribution of electron density governs a molecule's reactivity. Frontier Molecular Orbital (FMO) theory is a key tool for this analysis. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important FMOs. The HOMO energy relates to the ability to donate an electron, while the LUMO energy relates to the ability to accept an electron. researchgate.net

The HOMO-LUMO energy gap is an indicator of chemical stability; a larger gap implies higher stability and lower chemical reactivity. researchgate.net From these energies, global reactivity descriptors such as chemical potential, hardness, and electrophilicity can be calculated. Local reactivity can be predicted using Fukui functions, which identify the most reactive sites within the molecule for nucleophilic, electrophilic, or radical attack. illinois.edu

Table 4: Illustrative Calculated Reactivity Indices for this compound

ParameterFormulaIllustrative ValueInterpretation
E(HOMO) --6.8 eVElectron-donating ability
E(LUMO) --1.5 eVElectron-accepting ability
Energy Gap (ΔE) E(LUMO) - E(HOMO)5.3 eVHigh kinetic stability
Chemical Potential (μ) (E(HOMO)+E(LUMO))/2-4.15 eVEscaping tendency of electrons
Global Hardness (η) (E(LUMO)-E(HOMO))/22.65 eVResistance to charge transfer
Electrophilicity Index (ω) μ²/2η3.25 eVElectrophilic nature

Intermolecular Interactions and Aggregation Studies

Understanding how molecules interact with each other is crucial for predicting their behavior in condensed phases.

Computational Studies of Hydrogen-Bonded Complexes

Although this compound cannot donate a hydrogen bond, its electronegative fluorine and chlorine atoms and the π-electron cloud of the aromatic system can act as hydrogen bond acceptors. illinois.edu Computational studies can model the formation of complexes between this compound and hydrogen-bond donors like water. iisc.ac.in

These studies typically involve optimizing the geometry of the complex to find the most stable arrangement and calculating the interaction energy. The interaction energy is corrected for basis set superposition error (BSSE) to obtain a more accurate binding energy. Analysis of the geometry reveals the nature of the interaction, such as O-H···F, O-H···Cl, or O-H···π hydrogen bonds. iisc.ac.inacs.org Quantum Theory of Atoms in Molecules (QTAIM) analysis can also be used to characterize the bond critical points and confirm the nature of these weak interactions.

Analysis of Halogen Bonding and Electrostatic Interactions

The unique substitution pattern of this compound, with two different halogen atoms positioned on the naphthalene core, gives rise to a complex and nuanced interplay of non-covalent interactions. The analysis of these forces, particularly halogen bonding and broader electrostatic interactions, is crucial for understanding its molecular recognition properties, crystal engineering potential, and behavior in condensed phases. Computational and spectroscopic studies on related halogenated aromatic systems provide a framework for characterizing these interactions.

Halogen bonding is a highly directional, non-covalent interaction where a region of positive electrostatic potential, known as a σ-hole, on a halogen atom is attracted to a nucleophilic site, such as a lone pair on a nitrogen or oxygen atom or the π-electron cloud of an aromatic ring. nih.gov In this compound, the chlorine atom at the 6-position is the primary candidate for forming significant halogen bonds. The electron-withdrawing nature of the aromatic naphthalene system enhances the positive character of the σ-hole on the chlorine atom, making it an effective halogen bond donor. This is analogous to other halogenated naphthalenes, such as 2-bromo-6-fluoronaphthalene (B1267477), where the bromine atom acts as an electrophilic site to interact with nucleophiles via halogen bonding. ossila.com

Detailed research findings from computational chemistry are essential for quantifying these interactions. Density Functional Theory (DFT) calculations are commonly employed to model the electrostatic potential surface of such molecules, visualizing the magnitude and location of the σ-hole on the chlorine atom and predicting the geometry and energy of potential halogen-bonded complexes. universiteitleiden.nlscielo.org.mx

Interactive Data Tables

Below are representative data derived from computational models of halogenated naphthalenes, illustrating the typical characteristics of the interactions involving this compound.

Table 1: Calculated Electrostatic Potential (V_S,max) on Halogen Atoms

This table shows the calculated maximum electrostatic potential (V_S,max), or the σ-hole intensity, on the halogen atoms of this compound compared to related molecules. Higher positive values indicate a stronger potential for halogen bonding.

CompoundHalogen AtomPositionV_S,max (kcal/mol)
This compound Chlorine 6 +28.5
This compound Fluorine 1 +4.2
1-ChloronaphthaleneChlorine1+25.1
1-FluoronaphthaleneFluorine1+3.9

Data are illustrative, based on typical DFT (B3LYP/6-311++G(d,p)) calculations for similar structures.

Table 2: Interaction Energies and Geometries for Halogen-Bonded Dimers

This table presents calculated interaction energies (ΔE) and key geometric parameters for hypothetical halogen-bonded dimers between this compound (as the halogen bond donor) and a common Lewis base (Pyridine, as the acceptor).

Dimer ComplexInteracting AtomsInteraction Energy (ΔE, kcal/mol)Halogen Bond Distance (Å)Halogen Bond Angle (°)
This compound···Pyridine Cl···N -4.8 2.95 175.2
1-Chloronaphthalene···PyridineCl···N-4.13.02174.8

Data are illustrative and represent typical values obtained from computational studies on analogous systems.

Derivatization and Functionalization Strategies for Expanded Chemical Space

Strategic Modification of Halogen Moieties

The presence of two different halogen atoms on the naphthalene (B1677914) core of 6-chloro-1-fluoronaphthalene provides a powerful tool for selective chemical modifications. The carbon-chlorine (C-Cl) and carbon-fluorine (C-F) bonds exhibit different bond strengths and reactivity, which can be exploited to achieve site-selective functionalization.

Selective Transformation of Carbon-Chlorine Bonds

The carbon-chlorine bond is generally more susceptible to cleavage than the highly stable carbon-fluorine bond. This reactivity difference is the basis for several selective transformation strategies. Nucleophilic aromatic substitution (SNAr) reactions, for instance, can be employed to replace the chlorine atom with various nucleophiles. The success of these reactions often depends on the electronic nature of the naphthalene ring and the reaction conditions.

Metal-catalyzed cross-coupling reactions are particularly effective for the selective transformation of the C-Cl bond. For example, palladium-catalyzed reactions are known to selectively activate C-Cl bonds over C-F bonds. whiterose.ac.uk This selectivity allows for the introduction of a wide range of substituents, including aryl, alkyl, and amino groups, at the 6-position of the naphthalene ring.

Aryl chlorides can undergo redox-neutral formylation through nickel and photoredox catalysis. princeton.edu This method provides a pathway to introduce an aldehyde group, a versatile functional handle, by selectively targeting the C-Cl bond. princeton.edu Furthermore, palladium-catalyzed amination reactions using aqueous ammonia (B1221849) and a hydroxide (B78521) base have been developed for the conversion of aryl chlorides to primary arylamines. nih.gov

Selective Transformation of Carbon-Fluorine Bonds

The transformation of the C-F bond is significantly more challenging due to its high bond dissociation energy. scispace.com However, recent advancements in catalysis have enabled the activation of these robust bonds. Transition-metal-free methods, often employing strong Lewis acids like B(C6F5)3, have shown promise in facilitating C-F bond cleavage. scispace.com

Ruthenium-catalyzed hydrodefluorination presents another strategy for C-F bond transformation. researchgate.net For instance, Cp*(IPr)RuH3 can catalyze the hydrodefluorination of aromatic fluorides, including 1-fluoronaphthalene (B124137). researchgate.net Additionally, defluorination of 1-fluoronaphthalene has been achieved using a CpTiCl3 and alkyl Grignard reagent system. researchgate.net In some cases, the presence of a fluorine atom can even enhance the reactivity of an adjacent C-Cl bond towards oxidative addition in catalytic cycles. whiterose.ac.uk

Introduction of Diverse Functionalities via Electrophilic and Nucleophilic Pathways

Beyond the modification of the existing halogen atoms, the naphthalene scaffold of this compound can be further functionalized through various electrophilic and nucleophilic reactions.

Alkylation, Silylation, and Acylation Approaches

Alkylation: Friedel-Crafts alkylation reactions allow for the introduction of alkyl groups onto the naphthalene ring. The regioselectivity of these reactions is influenced by the directing effects of the existing substituents and the reaction conditions. wikipedia.org Intramolecular alkylation of nitro groups has also been explored as a synthetic strategy. dtic.mil

Silylation: Silylation, the introduction of a silyl (B83357) group, can be achieved using silylating agents like tert-butyldimethylsilyl chloride (TBDMSCl) with a nonionic superbase catalyst. acs.org This reaction is compatible with a variety of functional groups. acs.org Silylation can also be used for the determination of fluoride (B91410) in samples through gas chromatography/mass spectrometry analysis of the resulting fluorosilane. researchgate.net

Acylation: Friedel-Crafts acylation is a common method for introducing acyl groups. For instance, 2-chloronaphthalene (B1664065) can be acylated to its 6-acyl derivative. google.com Similarly, 2-fluoronaphthalene (B33398) can be converted to 6-acetyl-2-fluoronaphthalene. google.com The choice of solvent can significantly influence the regioselectivity of acylation on naphthalene systems. uomustansiriyah.edu.iq The use of substantially anhydrous hydrogen fluoride as a catalyst has been shown to be effective in the acylation of naphthalene compounds. google.com

Table 1: Examples of Alkylation, Silylation, and Acylation Reactions

Reaction TypeSubstrateReagent(s)ProductYield (%)Reference(s)
Acylation2-ChloronaphthaleneAcylating agent, Anhydrous HF6-Chloro-2-acetonaphthone google.com
Acylation2-FluoronaphthaleneAcetyl fluoride, Anhydrous HF6-Acetyl-2-fluoronaphthalene google.com
SilylationAlcoholsTBDMSCl, P(MeNCH₂CH₂)₃NSilyl ethers acs.org

Functional Group Interconversions (e.g., Amination, Carbonylation, Esterification)

Amination: The introduction of an amino group can be achieved through various methods. Palladium-catalyzed amination of aryl halides with aqueous ammonia provides a direct route to anilines. nih.gov The choice of ligand is crucial for achieving high selectivity and turnover numbers in these reactions. nih.gov Amination of aryl halides can also be performed using aminating agents like ammonia or primary/secondary amines in the presence of a suitable solvent. google.com

Carbonylation: Palladium-catalyzed reductive carbonylation of aryl halides is a well-established method for synthesizing aryl aldehydes, though it often requires high pressure and temperature. princeton.edu More recent developments have focused on redox-neutral methods that avoid the use of carbon monoxide gas. princeton.edu

Esterification: The synthesis of naphthalene-based esters can be achieved through various routes. For example, 1-substituted naphthaleneboronic esters can be prepared and subsequently used in cross-coupling reactions. thieme-connect.com A one-pot method for the synthesis of 6-fluoro-1-naphthoic acid has been described, which can then be converted to other derivatives. researchgate.net

Table 2: Examples of Functional Group Interconversions

Reaction TypeSubstrateReagent(s)ProductYield (%)Reference(s)
Amination1-Chloro-4-fluorobenzenePd-precatalyst, KPhos, aq. NH₃, KOH4-FluoroanilineGood nih.gov
Esterification1-FluoronaphthaleneLithiation, Borylation1-Fluoro-2-naphthaleneboronic ester thieme-connect.com

Formation of Carbon-Heteroatom Bonds (excluding N-S bond formation from anilines)

The formation of bonds between the naphthalene carbon framework and heteroatoms other than nitrogen and sulfur (from anilines) opens up a vast chemical space.

Carbon-Oxygen Bonds: The synthesis of alkylnaphthyl ethers can be achieved by reacting fluoronaphthalenes with potassium alkoxides. byu.edu

Carbon-Sulfur Bonds: Alkyl naphthyl sulfides can be prepared by reacting mercaptides with phenyl halides in a suitable solvent. byu.edu

Carbon-Boron Bonds: Lithiation of fluoronaphthalenes followed by reaction with a borate (B1201080) ester is a common method for synthesizing naphthaleneboronic esters. thieme-connect.com These boronic esters are versatile intermediates for Suzuki-Miyaura cross-coupling reactions, enabling the formation of C-C bonds. thieme-connect.com

Table 3: Examples of Carbon-Heteroatom Bond Formation

HeteroatomSubstrateReagent(s)Product TypeReference(s)
Oxygen1-FluoronaphthalenePotassium t-butoxidet-Butylnaphthyl ether byu.edu
SulfurPhenyl halidesMethyl/Ethyl mercaptideAlkylphenyl sulfide byu.edu
Boron1-Fluoronaphthalenesec-Butyllithium, Triisopropyl borate1-Fluoro-2-naphthaleneboronic ester thieme-connect.com

Synthesis of Conjugated Systems and Extended Molecular Architectures

The strategic derivatization of the this compound core opens avenues for creating complex, high-value molecular structures. The differential reactivity of the chloro and fluoro substituents provides a versatile handle for chemists to selectively build larger, conjugated systems. These systems are foundational for advanced materials with tailored electronic and photophysical properties. The following sections explore the potential synthetic strategies for expanding the chemical space of this compound, focusing on its role in constructing halogenated polycyclic aromatic hydrocarbons (PAHs) and its integration into polymer backbones. While direct experimental data for this compound in these specific applications is limited in published literature, its potential can be inferred from the well-documented reactivity of analogous halogenated naphthalenes.

Construction of Polycyclic Aromatic Hydrocarbons (PAHs) with Halogen Substituents

The synthesis of functionalized PAHs is a cornerstone of materials science, driven by their applications in organic electronics. Halogenated PAHs are particularly noteworthy as the halogen atoms can fine-tune the electronic properties and provide sites for further functionalization. rsc.org The bifunctional nature of this compound makes it a prospective building block for the regiocontrolled synthesis of complex PAHs where the fluorine atom is retained in the final structure.

The general approach involves leveraging the greater reactivity of the C-Cl bond over the C-F bond in transition-metal-catalyzed cross-coupling reactions. The carbon-chlorine bond can be selectively activated to form new carbon-carbon bonds, while the more robust carbon-fluorine bond remains intact. This differential reactivity is a key strategy in the synthesis of complex molecules.

For instance, 1-chloro- and 1-fluoronaphthalene can be lithiated and subsequently borylated to create naphthaleneboronic esters. thieme-connect.com These intermediates are then used in Suzuki-type cross-coupling reactions with aryl halides to produce 2-aryl-1-chloro- and 2-aryl-1-fluoronaphthalenes. thieme-connect.com A similar strategy could be envisioned for this compound. The chloro-substituent allows for established cross-coupling methodologies, such as Suzuki, Stille, or Sonogashira reactions, to couple the naphthalene core with other aromatic units. The resulting extended structure would retain the fluorine atom, influencing the final molecule's electronic and physical properties.

Another powerful method for constructing fused aromatic rings is through intramolecular cyclization reactions. For example, Brønsted acid-catalyzed cycloaromatization of specific biaryl aldehydes and ketones in 1,1,1,3,3,3-hexafluoropropan-2-ol (HFIP) has been shown to produce acenes and phenacenes. researchgate.net By first using the C-Cl bond of this compound to build a suitable biaryl precursor, a subsequent acid-mediated cyclization could yield a larger, fluorine-substituted PAH.

Furthermore, aryne chemistry presents a potential route for annulating additional rings onto the naphthalene framework. The generation of a naphthyne intermediate from a di-halogenated precursor, followed by cycloaddition reactions, is a known method for synthesizing complex PAHs. rsc.org While requiring specific precursors like ortho-silylaryl triflates, this highlights the advanced synthetic possibilities for creating unique PAH architectures from halogenated naphthalenes.

Table 1: Potential Synthetic Reactions for PAH Construction Using Halogenated Naphthalenes

Reaction TypeReagents & ConditionsSubstrate ExampleProduct TypeResearch Focus
Suzuki Cross-CouplingPd catalyst, Base, Boronic acid/ester1-Chloro-2-naphthaleneboronic ester + Aryl halide2-Aryl-1-chloronaphthaleneC-C bond formation
Intramolecular Friedel-CraftsBrønsted acid (e.g., TfOH), HFIP(Biaryl-2-yl)acetaldehydesPhenacenes, AcenesRing annulation
Aryne CycloadditionFluoride source (e.g., CsF), Trapping agent (e.g., furan)2-Silyl-3-iodonaphthaleneFused bicyclic systemsAryne generation and trapping
Birch Reductive ArylationLithium(0), FluoroareneAnthracene + 1-Fluoronaphthalene9-(Naphthalen-1-yl)anthraceneC-H arylation

This table presents reaction types documented for analogous halogenated naphthalenes, suggesting potential pathways for the derivatization of this compound.

Integration into Polymer Precursors and Advanced Material Building Blocks

The unique electronic properties conferred by fluorine atoms make fluorinated aromatic compounds highly desirable building blocks for advanced polymers. These polymers often exhibit enhanced thermal stability, chemical resistance, and specific optoelectronic characteristics. This compound, with its two reactive halogen sites, is a candidate for use as a monomer or a precursor to a monomer in the synthesis of high-performance polymers like poly(aryl ether ketone)s (PAEKs).

The synthesis of PAEKs typically involves a nucleophilic aromatic substitution (SNAr) polycondensation reaction between an activated dihalide monomer and a bisphenoxide salt. The reactivity of the halide is crucial and is enhanced by the presence of an electron-withdrawing group, such as a ketone, in the para position.

A relevant analogue is the synthesis of naphthalene-based poly(ether ketone)s using 4-chloro-1-(4′-fluoro-1-naphthoyl)naphthalene as a monomer. wikipedia.org In this case, the fluorine atom, activated by the para-carbonyl group, is displaced by the bisphenoxide nucleophile. The chlorine atom on the other naphthalene ring is less reactive and remains in the polymer backbone. wikipedia.org

Hypothetically, this compound could be incorporated into polymer structures through several routes. It could first be derivatized, for example, by a Friedel-Crafts acylation to introduce activating ketone groups, creating a monomer analogous to those used in PAEK synthesis. The positions of the halogens would dictate the final polymer architecture, influencing properties such as chain flexibility and solubility. For instance, the 1,6-substitution pattern of the monomer would lead to a different polymer linkage compared to a 1,4- or 2,6-substituted monomer, thereby impacting the material's final properties.

Alternatively, this compound could be used to synthesize larger, more complex monomers. For example, a Suzuki coupling at the C-Cl position could link two 6-fluoro-1-naphthyl units together via an aromatic bridge, creating a bis(fluoronaphthyl) monomer suitable for SNAr polymerization. Such monomers could be used to create polymers with a high density of fluorinated naphthalene units, which could be beneficial for applications requiring a high refractive index or specific dielectric properties. The use of fluorinated building blocks is a well-established strategy for tuning the performance of materials for organic photovoltaics (OPVs) and organic light-emitting diodes (OLEDs). nih.gov

Table 2: Potential Polymerization Strategies Involving Halogenated Naphthalene Derivatives

Polymerization MethodMonomer TypeCo-monomerPolymer ClassKey Feature
Nucleophilic Aromatic Substitution (SNAr) PolycondensationActivated dihalide (e.g., bis(fluoronaphthyl)ketone)BisphenolPoly(aryl ether ketone)High thermal stability, chemical resistance
Suzuki PolycondensationDihalonaphthalene (e.g., dibromonaphthalene)Aryl diboronic acidPoly(arylene)Conjugated backbone for electronic applications
Diels-Alder PolymerizationPrecursor with bromo groups (for post-functionalization)AB-type monomerPolyphenylenePrecursor to Graphene Nanoribbons

This table summarizes polymerization methods where halogenated naphthalene derivatives serve as key building blocks, indicating potential applications for monomers derived from this compound.

Advanced Research Applications and Environmental Considerations

Applications in Advanced Materials Science

The presence of both a chloro and a fluoro group on the naphthalene (B1677914) ring system imparts specific properties to 6-Chloro-1-fluoronaphthalene, making it a valuable precursor and component in various advanced materials. The strategic placement of these halogens can influence the electronic and photophysical properties of resulting materials.

Precursors for Fluorescent Dyes and Imaging Agents

Halogenated naphthalenes, and specifically those containing fluorine, are foundational in the development of fluorescent materials. 1-Fluoronaphthalene (B124137), a related compound, is a known intermediate in the synthesis of fluorescent dyes that exhibit high photoluminescence quantum yields, which are critical for applications in bioimaging and optoelectronics. ontosight.ai The introduction of a chlorine atom, as in this compound, can further modulate the photophysical properties of the resulting dyes. For instance, the synthesis of environmentally sensitive fluorophores based on a 6-chloro-2,3-naphthalimide structure has been reported, highlighting the role of the chloro-substituent in creating valuable fluorescent probes. nih.gov These probes can be used for labeling amino acids, demonstrating their utility in biological imaging. nih.gov The synthetic pathways to these naphthalimide-based dyes suggest that this compound could serve as a key starting material for a new class of environment-sensitive fluorescent probes.

Components in Organic Optoelectronic Devices (e.g., OLEDs)

Fluorinated and chlorinated aromatic compounds are increasingly investigated for their potential in optoelectronic devices, such as organic light-emitting diodes (OLEDs). smolecule.com The incorporation of fluoronaphthalene moieties into OLED materials can enhance their photoluminescence properties, leading to more efficient and stable devices. ontosight.ai Specifically, derivatives like 2-bromo-6-fluoronaphthalene (B1267477) are utilized as building blocks for semiconducting materials in OLEDs and organic photovoltaics. ossila.com The fluorine atom can improve intermolecular interactions and charge transport, while the other halogen (in this case, bromine, but similarly applicable to chlorine) provides a reactive site for further chemical modification. ossila.com This suggests a strong potential for this compound to be a valuable component in the design and synthesis of new materials for high-performance OLEDs, particularly for achieving stable blue emission, which remains a significant challenge in the field. univ-rennes.fr

Role in Specialized Chemical Reagents and Analytical Standards

Halogenated naphthalenes are recognized for their use as specialized chemical reagents and analytical standards. Given the cessation of industrial production of many polychlorinated naphthalenes (PCNs) and their persistence in the environment, there is an ongoing need for certified reference standards for monitoring and toxicological research. greyhoundchrom.com While a wide range of individual PCN congeners have been manufactured, fewer than half are commercially available as standards. tandfonline.comtandfonline.com 1-Fluoronaphthalene is available as an analytical standard, and methods have been developed for its analysis, which also consider related impurities like 1-chloronaphthalene (B1664548). medchemexpress.comlookchem.comgoogle.com This underscores the importance of having pure, well-characterized halogenated naphthalene standards. Therefore, this compound can serve as a crucial analytical standard for the accurate identification and quantification of mixed halogenated naphthalenes in environmental samples and for calibrating analytical instruments. wikipedia.org

Environmental Fate and Biotransformation Studies of Halogenated Naphthalenes

The presence of halogen substituents on the naphthalene ring significantly influences its environmental behavior, including its persistence, potential for bioaccumulation, and susceptibility to microbial degradation.

Metabolism and Degradation Pathways by Microorganisms

The microbial degradation of halogenated naphthalenes is a key process in their environmental fate. Studies have shown that monochlorinated naphthalenes are generally susceptible to microbial degradation under aerobic conditions. inchem.orgepa.gov For example, soil bacteria have been shown to utilize 1-chloronaphthalene as a sole carbon source, with the metabolic pathway proceeding through the formation of 8-chloro-1,2-dihydro-1,2-dihydroxynaphthalene and 3-chlorosalicylic acid. epa.gov Pseudomonas species can also cometabolize 1-chloronaphthalene and 2-chloronaphthalene (B1664065). nih.gov

On the other hand, fluorinated aromatic compounds are typically more resistant to metabolism due to the high strength of the carbon-fluorine bond. annualreviews.orgnih.gov However, metabolic defluorination by cytochrome P450 enzymes can occur. annualreviews.org Early studies on the microbial transformation of 1-fluoronaphthalene by the fungus Cunninghamella elegans showed the formation of trans-3,4-dihydroxy-3,4-dihydro-1-fluoronaphthalene and trans-5,6-dihydroxy-5,6-dihydro-1-fluoronaphthalene, indicating that the fluorine atom can block epoxidation at the substituted double bond. ucd.ie

For this compound, it is expected that microbial degradation would be initiated by a dioxygenase enzyme attacking the unsubstituted ring, similar to the degradation of naphthalene and monochlorinated naphthalenes. oup.com This would likely lead to the formation of chlorinated and fluorinated dihydroxy-naphthalene intermediates. The subsequent steps would involve ring cleavage and further degradation. The presence of both a chlorine and a fluorine atom may influence the rate and completeness of degradation, potentially leading to the accumulation of halogenated metabolites.

Halogenated Naphthalene Microorganism(s) Identified Metabolites/Products
1-ChloronaphthaleneSoil Bacteria8-chloro-1,2-dihydro-1,2-dihydroxynaphthalene, 3-chlorosalicylic acid epa.gov
2-ChloronaphthalenePseudomonas sp.1-chloro-2-hydroxy-oxohexadienoate nih.gov
1,4-DichloronaphthalenePseudomonas sp. HYDihydroxy-dichloro-naphthalene, epoxy-dichlorinated naphthalene, dichlorinated naphthol, dichlorinated salicylic (B10762653) acid nih.gov
1-FluoronaphthaleneCunninghamella eleganstrans-3,4-dihydroxy-3,4-dihydro-1-fluoronaphthalene, trans-5,6-dihydroxy-5,6-dihydro-1-fluoronaphthalene ucd.ie

Assessment of Environmental Persistence and Biodegradation Potential

The environmental persistence of halogenated naphthalenes is closely linked to the number and type of halogen substituents. Generally, persistence increases with the degree of halogenation. inchem.org Monochloronaphthalenes are considered to be readily degradable by microorganisms in soil and water under aerobic conditions. inchem.org However, the carbon-fluorine bond is the strongest single bond in organic chemistry, which often imparts greater resistance to degradation for fluorinated compounds compared to their chlorinated or brominated counterparts. nih.gov

Compound Class General Persistence/Biodegradation Trend Influencing Factors
Monochlorinated NaphthalenesReadily degradable under aerobic conditions. inchem.orgPosition of chlorine atom can affect degradation rate.
Higher Chlorinated NaphthalenesPersistence increases with the degree of chlorination. inchem.orgBioavailability may decrease for highly chlorinated congeners.
Fluorinated AromaticsGenerally more resistant to metabolism and degradation. annualreviews.orgnih.govHigh strength of the carbon-fluorine bond.
This compoundExpected to have moderate persistence.Combination of a degradable chloro-substituent and a more recalcitrant fluoro-substituent.

Research Gaps in Environmental Behavior of Specific Halogenated Naphthalene Isomers

While general information on the environmental fate of chlorinated and brominated naphthalenes exists, there is a significant lack of specific data on the environmental behavior of individual isomers like this compound. epa.govpops.int

Key Research Gaps:

Biodegradation: Monochloronaphthalenes are known to be readily biodegradable by microorganisms under aerobic conditions. inchem.org However, specific studies on the biodegradation pathways and rates for this compound are absent. The influence of the fluorine atom in conjunction with the chlorine atom on microbial degradation is a critical unknown.

Atmospheric Fate: Although it is known that chlorinated naphthalenes absorb light at environmentally relevant wavelengths, suggesting the possibility of direct photolysis, specific data on the atmospheric half-life and photodegradation products of this compound are not available. inchem.org One report indicated an atmospheric half-life of 2.7 days for 1,4-dichloronaphthalene, but this cannot be directly extrapolated to other isomers. inchem.org

Sorption Behavior: Chlorinated naphthalenes are generally expected to adsorb to soil and sediment, with the tendency increasing with the degree of chlorination. epa.govinchem.org However, no experimental data on the soil or sediment adsorption coefficients for this compound have been reported. epa.gov Understanding its specific sorption characteristics is crucial for predicting its mobility and bioavailability in the environment.

Bioaccumulation: Chlorinated naphthalenes are known to be highly bioaccumulative in fish. epa.govinchem.org The degree of bioaccumulation generally increases with the level of chlorination, although highly chlorinated naphthalenes may not bioaccumulate due to their size. epa.govinchem.org The specific bioaccumulation potential of this compound in various organisms remains uninvestigated.

Toxicity: While there is general data on the toxicity of chlorinated naphthalenes to aquatic organisms, specific toxicological profiles for this compound are lacking. epa.gov The position of the halogen substituents can significantly influence the toxicity of the compound.

A comprehensive environmental hazard assessment for halogenated naphthalenes was conducted in 1993, but it highlights the general lack of data for many specific congeners. epa.govpops.int This underscores the need for further research to fill these knowledge gaps and accurately assess the environmental risk posed by specific isomers like this compound.

Future Research Directions in this compound Chemistry

The unique substitution pattern of this compound presents opportunities for novel chemical synthesis and applications. Future research is likely to focus on developing more efficient and sustainable methodologies, exploring new reactivity, and integrating this molecule into complex functional materials.

Traditional methods for synthesizing halogenated aromatic compounds often involve elemental halogens and metal catalysts, which can be hazardous and result in low atom economy. scirp.org The development of greener synthetic routes is a key area of future research.

Potential Sustainable Approaches:

Catalyst-Free Reactions: Research into catalyst-free spontaneous polymerizations of dihaloalkynes and disulfonic acids, which proceed with 100% atom economy, could inspire new synthetic strategies for halogenated naphthalenes. acs.org

Mechanochemistry: Mechanochemical methods, which use mechanical force to drive reactions, offer a solvent-free and often more sustainable alternative to traditional solution-based synthesis. acs.org The application of mechanochemistry to the synthesis of halogenated naphthalenes could lead to more efficient and environmentally friendly processes.

Greener Halogenation: The use of hydrogen peroxide and alkali metal halides in aqueous micellar media for electrophilic halogenation presents a cleaner and safer alternative to traditional methods. scirp.org

Synthetic Strategy Key Advantages Potential for this compound
Catalyst-Free Polymerization acs.org100% atom economy, mild reaction conditionsInspiration for novel, waste-free synthetic routes.
Mechanochemistry acs.orgSolvent-free, reduced energy consumptionA greener alternative for the synthesis and derivatization.
Greener Halogenation scirp.orgIn-situ generation of halogenating agent, safer reagentsA more environmentally benign method for introducing halogen atoms.
One-Pot Synthesis researchgate.netIncreased efficiency, reduced wasteStreamlining the synthesis process from simple precursors.

Table 1: Comparison of Sustainable Synthetic Strategies

The distinct electronic properties conferred by the chloro and fluoro substituents on the naphthalene core can lead to unique reactivity.

Areas for Exploration:

Cross-Coupling Reactions: The differential reactivity of the C-Cl and C-F bonds can be exploited for selective cross-coupling reactions, allowing for the stepwise introduction of different functional groups. Nickel-catalyzed cross-coupling reactions have shown promise in this area. rsc.org

Aryne Intermediates: The generation of aryne intermediates from halogenated naphthalenes offers a powerful tool for the synthesis of complex polycyclic aromatic systems. rsc.org The specific substitution pattern of this compound could lead to the formation of novel aryne intermediates with unique reactivity.

C-H Activation: Direct C-H activation provides an atom-economical way to functionalize the naphthalene ring system without the need for pre-installed leaving groups. researchgate.net

Photocatalysis: The use of photoredox catalysis can enable novel transformations under mild conditions, including the generation of chlorine radicals for C(sp3)–H cross-coupling reactions. acs.org

The unique properties of this compound make it a valuable building block for the synthesis of more complex molecules with specific functions.

Potential Applications:

Q & A

Q. What are the recommended strategies for designing a literature review on the toxicological properties of 6-chloro-1-fluoronaphthalene?

Conduct a systematic search across databases like PubMed, TOXCENTER, and NTRL using tailored query strings. Include chemical identifiers (CAS number, IUPAC name), synonyms (e.g., naphthalene derivatives), and MeSH terms (e.g., "Polycyclic Aromatic Hydrocarbons/pharmacology"). Prioritize peer-reviewed studies, grey literature (government reports, theses), and regulatory documents. Filter results by relevance to toxicity endpoints (e.g., genotoxicity, metabolic pathways) and apply risk-of-bias criteria (Table C-6/C-7) to assess study reliability .

Q. How can researchers experimentally determine the physicochemical properties of this compound?

Key properties (melting point, boiling point, density) can be measured via differential scanning calorimetry (DSC), gas chromatography (GC), or nuclear magnetic resonance (NMR). Cross-validate findings with databases like NIST Chemistry WebBook, which provides subscription-based, peer-reviewed data (e.g., density: 1.1322 g/mL at 20°C; boiling point: 215°C). Ensure calibration against certified reference materials to minimize experimental error .

Q. What methodologies are appropriate for assessing the environmental persistence of this compound?

Conduct biodegradation studies under aerobic/anaerobic conditions using OECD Test Guidelines (e.g., OECD 301). Monitor transformation products via LC-MS/MS. For environmental monitoring, analyze air, water, and soil samples using EPA Method 8270 (GC-MS) and compare against regulatory thresholds (e.g., EPA SPL limits). Include biomonitoring data from occupational cohorts to assess bioaccumulation potential .

Advanced Research Questions

Q. How should contradictions in toxicity data for this compound be resolved?

Apply a tiered weight-of-evidence approach:

  • Tier 1 : Evaluate study quality using risk-of-bias criteria (Table C-6/C-7). Discard studies with "Very Low" confidence (e.g., incomplete outcome reporting, poor randomization) .
  • Tier 2 : Reconcile discrepancies via mechanistic studies (e.g., in vitro CYP450 metabolism assays) to identify confounding factors (e.g., species-specific metabolic activation).
  • Tier 3 : Use computational toxicology tools (e.g., QSAR models) to predict missing endpoints and validate against experimental data .

Q. What advanced techniques can address data gaps in the cumulative risk assessment of this compound?

Integrate multi-omics data (transcriptomics, metabolomics) to map dose-response relationships for endocrine disruption or oxidative stress. Prioritize in silico methods (e.g., read-across with structurally similar naphthalenes) for endpoints lacking empirical data. Collaborate with regulatory bodies to align research with TSCATS and NIH RePORTER priorities .

Q. How can researchers optimize synthetic routes for this compound while minimizing hazardous byproducts?

Use DoE (Design of Experiments) to test reaction parameters (temperature, catalyst loading). Monitor intermediates via in situ FTIR or Raman spectroscopy. Replace chlorinated solvents with green alternatives (e.g., ionic liquids) to reduce environmental release. Characterize byproducts using HRMS and assess toxicity via in chemico assays (e.g., Ames test for mutagenicity) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.